Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Description
Properties
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKKUMZDVTPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10832839 | |
| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872593-29-8 | |
| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approached in a two-stage process, beginning with the preparation of the key precursor, Ethyl 4-hydroxy-3-fluorobenzoate, followed by its subsequent etherification. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.
Strategic Overview of the Synthesis
The synthesis of this compound is most logically achieved through a two-step sequence:
-
Esterification: Conversion of 4-hydroxy-3-fluorobenzoic acid to its corresponding ethyl ester, Ethyl 4-hydroxy-3-fluorobenzoate. This step protects the carboxylic acid functionality and provides the ethyl ester moiety present in the final product.
-
Williamson Ether Synthesis: The O-alkylation of Ethyl 4-hydroxy-3-fluorobenzoate with 1,2-dibromoethane to yield the target molecule. This classic and reliable method is well-suited for forming the desired ether linkage.[1]
This strategic approach ensures a high-yielding and clean conversion, minimizing potential side reactions.
Experimental Protocols
Stage 1: Synthesis of Ethyl 4-hydroxy-3-fluorobenzoate
The initial step involves the esterification of 4-hydroxy-3-fluorobenzoic acid. A standard Fischer esterification is employed, utilizing an excess of ethanol as both a reactant and a solvent, with a catalytic amount of strong acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-hydroxy-3-fluorobenzoic acid | 156.11 | 10.0 g | 0.064 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 1 mL | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-fluorobenzoic acid (10.0 g, 0.064 mol) and absolute ethanol (100 mL).
-
Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid (1 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 200 mL of ice-cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-hydroxy-3-fluorobenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford a pure crystalline solid.
Stage 2: Synthesis of this compound
This stage employs the Williamson ether synthesis, a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] The phenoxide of Ethyl 4-hydroxy-3-fluorobenzoate is generated in situ using a suitable base and then reacted with 1,2-dibromoethane. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is recommended to favor O-alkylation.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxy-3-fluorobenzoate | 184.16 | 5.0 g | 0.027 |
| 1,2-Dibromoethane | 187.86 | 15.1 g (7.0 mL) | 0.081 |
| Potassium carbonate (anhydrous) | 138.21 | 5.6 g | 0.041 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Step-by-Step Protocol:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 4-hydroxy-3-fluorobenzoate (5.0 g, 0.027 mol), anhydrous potassium carbonate (5.6 g, 0.041 mol), and N,N-dimethylformamide (50 mL).
-
Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 1,2-dibromoethane (7.0 mL, 0.081 mol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and stir.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualization of the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 mechanism. The key steps are visualized below.
Caption: Mechanism of the Williamson ether synthesis.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the two methylene groups of the bromoethoxy chain (two triplets).
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms in their expected chemical environments.
-
¹⁹F NMR will show a singlet corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O of the ester, the C-O-C of the ether, and the C-Br bond.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care.
-
1,2-Dibromoethane: Is a toxic and potentially carcinogenic substance. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
ResearchGate. (2020). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]
-
ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]
Sources
A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Abstract: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS No. 1375069-37-6) is a specialized bifunctional organic molecule of increasing importance in the field of medicinal chemistry and drug development. Its structure, featuring a stable fluoro-substituted benzoate core and a highly reactive bromoethoxy side chain, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, predicted spectral data, a detailed synthesis protocol, and an analysis of its reactivity and applications, particularly as a building block for targeted therapeutics such as PARP inhibitors and protein degraders.
Physicochemical and Structural Properties
This compound is a halogenated aromatic ether. The core of the molecule is an ethyl benzoate group, substituted with a fluorine atom at the 3-position and a 2-bromoethoxy group at the 4-position. The fluorine atom can modulate the electronic properties and metabolic stability of the benzene ring, while the bromoethoxy group serves as a reactive linker arm.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1375069-37-6 | N/A |
| Molecular Formula | C₁₁H₁₂BrFO₃ | Calculated |
| Molecular Weight | 291.11 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from analogs[1] |
| Solubility | Predicted: Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water | General chemical principles |
Spectral Characterization (Predicted)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure can be reliably confirmed using standard analytical techniques. The following data are predicted based on the analysis of its functional groups and comparison with structurally similar compounds such as ethyl 4-bromobenzoate and ethyl 4-fluorobenzoate.[2][3][4]
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the bromoethoxy chain, and the three aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | dd | 1H | Ar-H | Proton ortho to C=O and meta to F |
| ~ 7.75 | dd | 1H | Ar-H | Proton ortho to F and meta to C=O |
| ~ 7.00 | t | 1H | Ar-H | Proton ortho to OCH₂ and meta to C=O |
| ~ 4.40 | q | 2H | -COOCH₂CH₃ | Ethyl ester methylene group |
| ~ 4.35 | t | 2H | -OCH₂CH₂Br | Methylene group adjacent to ether oxygen |
| ~ 3.65 | t | 2H | -OCH₂CH₂Br | Methylene group adjacent to bromine |
| ~ 1.40 | t | 3H | -COOCH₂CH₃ | Ethyl ester methyl group |
Predicted Mass Spectrometry (MS)
Mass spectrometry would be critical for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The peaks would appear at m/z 290 and 292 with nearly equal intensity.
-
Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), or cleavage of the bromoethoxy side chain.
Predicted Infrared (IR) Spectroscopy
The IR spectrum would confirm the presence of key functional groups.
-
~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group.
-
~1250-1300 cm⁻¹: C-O stretch from the ester.
-
~1050-1150 cm⁻¹: C-O stretch from the aryl ether.
-
~1200 cm⁻¹: C-F stretch.
-
~600-700 cm⁻¹: C-Br stretch.
Synthesis and Purification
The most logical and efficient synthesis of this compound is achieved via a Williamson ether synthesis, starting from the commercially available Ethyl 3-fluoro-4-hydroxybenzoate.
Proposed Synthetic Workflow
The process involves the O-alkylation of a phenol with an excess of 1,2-dibromoethane under basic conditions. Using an excess of the dihaloalkane minimizes the formation of the dimeric diether byproduct.
Sources
An In-depth Technical Guide to Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorinated and halogenated aromatic compounds are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate represents a promising, yet underexplored, scaffold within this chemical space. Its trifunctional nature, featuring a fluoro-substituted phenyl ring, an ethyl ester, and a bromoethoxy side chain, makes it an attractive intermediate for the synthesis of complex molecular architectures. The fluorine atom can modulate the electronic properties of the benzene ring, while the bromoethoxy group serves as a reactive handle for introducing various functionalities through nucleophilic substitution. The ethyl ester provides a site for further modification or can act as a prodrug moiety.
This guide aims to provide a detailed, practical framework for the synthesis and utilization of this compound, empowering researchers to explore its potential in their drug discovery programs.
Chemical Identity and Predicted Properties
While a definitive set of experimental data for this compound is not publicly available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂BrFO₃ |
| Molecular Weight | 291.11 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | < 25 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |
| Density | ~1.5 g/cm³ |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be logically approached through a three-step process starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. This strategy involves the protection of the carboxylic acid via esterification, followed by a Williamson ether synthesis to introduce the bromoethoxy side chain.
Synthetic Pathway Overview
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid
This initial step protects the carboxylic acid as an ethyl ester to prevent its interference in the subsequent base-mediated etherification.
-
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (approximately 15-20 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-fluoro-4-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis
This step introduces the bromoethoxy side chain via nucleophilic substitution of the phenoxide with 1,2-dibromoethane.
-
Materials:
-
Ethyl 3-fluoro-4-hydroxybenzoate (from Step 1)
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a round-bottom flask, add Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).
-
Add anhydrous acetone or DMF as the solvent.
-
Add 1,2-dibromoethane (a large excess, e.g., 5-10 eq, as it also acts as a solvent in some protocols) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and acetone.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Potential Applications in Medicinal Chemistry
The structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.
Role as a Linker Molecule
The bromoethoxy side chain provides a convenient point of attachment for various nucleophiles, allowing for the introduction of diverse functionalities. This makes the compound an excellent linker for the development of:
-
PROTACs (Proteolysis Targeting Chimeras): The bromoethoxy group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
-
ADCs (Antibody-Drug Conjugates): After further modification, this linker can be used to attach a cytotoxic payload to an antibody.
-
Bifunctional Inhibitors: The molecule can be used to link two different pharmacophores to create a single molecule that targets multiple proteins or pathways.
Intermediate for the Synthesis of Novel Heterocycles
The reactive bromine atom can participate in various cyclization reactions to form novel heterocyclic scaffolds, which are often the core of many approved drugs.
Precursor for Bioisosteric Replacements
The fluorinated phenyl ring can be incorporated into drug candidates as a bioisostere for a non-fluorinated phenyl group to improve metabolic stability and other pharmacokinetic properties.[1]
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling halogenated organic compounds should be followed.
-
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound, though not extensively documented, presents itself as a highly promising and versatile building block for medicinal chemistry and drug discovery. The synthetic route proposed in this guide is based on well-established and robust chemical transformations, offering a practical approach for its preparation. Its unique combination of a fluorinated aromatic ring, an ethyl ester, and a reactive bromoalkoxy chain opens up numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. Researchers are encouraged to explore the utility of this compound in their synthetic endeavors, with the expectation that it will contribute to the development of the next generation of innovative medicines.
References
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. (2019). CN109678686A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. PubMed. Retrieved from [Link]
Sources
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate: A Versatile Intermediate in the Synthesis of Bioactive Molecules
A Technical Guide for Drug Development Professionals
Abstract
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a key organic intermediate that has garnered significant interest within the medicinal chemistry and drug development sectors. While not an active pharmaceutical ingredient itself, its true "mechanism of action" lies in its chemical reactivity, serving as a versatile and strategically designed building block for the synthesis of more complex, high-value molecules. This technical guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, and core reactive principles. We will elucidate the mechanistic rationale behind its use in constructing advanced molecular architectures, with a focus on its application as an alkylating agent and its role in the development of novel therapeutics.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a fluorine atom, and a bromoethoxy side chain. This specific combination of functionalities makes it a highly valuable intermediate for introducing a flexible, reactive linker to a phenolic core, a common structural motif in drug candidates. Its primary utility is found in the precise construction of molecules for pharmaceutical development, including its use as a building block for protein degraders and other targeted therapies.[1][2]
1.1. Core Physicochemical Data
For effective handling, storage, and reaction planning, a clear understanding of the compound's physical and chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFO₃ | N/A |
| Molecular Weight | 291.11 g/mol | N/A |
| CAS Number | 1375726-77-5 | N/A |
| Appearance | Typically a solid or oil | N/A |
| Key Functional Groups | Ethyl Ester, Aryl Fluoride, Bromoethyl Ether | N/A |
| Primary Application | Intermediate in organic synthesis | [1] |
Synthesis of the Intermediate
The preparation of this compound is typically achieved through a two-step process starting from a commercially available precursor, Ethyl 4-hydroxy-3-fluorobenzoate. The causality behind this choice is the need to introduce the reactive bromoethoxy handle onto the phenolic oxygen.
2.1. Synthetic Pathway Overview
The most common and efficient route is a Williamson ether synthesis. This reaction involves the deprotonation of the starting phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic bromo-containing reagent.
2.2. Detailed Experimental Protocol: Synthesis
The following protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a round-bottom flask, add Ethyl 4-hydroxy-3-fluorobenzoate (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the mixture. The base is crucial for deprotonating the phenol, thereby activating it for the subsequent reaction.
-
Alkylation: Add 1,2-dibromoethane (a significant excess, e.g., 5.0-10.0 eq) to the suspension. Using a large excess of the dibromoalkane is a key experimental choice that favors the desired mono-alkylation product over the potential formation of a dimeric by-product.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction, filter off the inorganic base, and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.
Core Reactivity: The Chemical Mechanism of Action
The utility of this intermediate stems from the distinct reactivity of its functional groups. Understanding these principles is paramount for its effective application in complex syntheses.
3.1. The Bromoethoxy Moiety: A Potent Alkylating Agent
The primary "mechanism of action" for this molecule is its function as an electrophile in nucleophilic substitution reactions. The bromoethoxy group is the workhorse for this purpose.
-
Mechanism: The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles (e.g., amines, phenols, thiols). The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
-
Leaving Group: Bromine is an excellent leaving group, facilitating a rapid and efficient reaction.
-
Application: This reactivity allows for the covalent attachment of the entire benzoate-containing fragment to a target molecule, forming a stable ether, thioether, or amine linkage. This is a common strategy for installing linkers in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).
// Define reactants Reactants [label=<
Nu:- + R-O-CH₂-CH₂-Br
Nucleophile
This compound
>];// Define transition state TS [label=<
[Nu···CH₂(R')···Br]-
Transition State
>];// Define products Products [label=<
Nu-CH₂-CH₂-O-R + Br-
Alkylated Product
Leaving Group
>];
3.2. The Aromatic Core: A Platform for Further Modification
The substituted benzoate ring offers additional points for synthetic diversification.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a new functional handle that can be used for amide bond formation, a cornerstone of medicinal chemistry.
-
Aryl Fluoride: The fluorine atom enhances the metabolic stability of the ring and can influence the pKa of adjacent groups. While generally stable, it can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific, forcing conditions.
Application in Multi-Step Pharmaceutical Synthesis
The true value of this compound is demonstrated in its application. A prime example is its use in coupling a warhead that binds to a target protein with another molecular fragment.[3]
4.1. Exemplary Workflow: Coupling to a Phenolic Substrate
This workflow illustrates how the intermediate is used to link to a phenolic compound, a common step in building larger drug molecules.
Conclusion
This compound exemplifies a class of "enabling" molecules in modern drug discovery. Its mechanism of action is purely chemical, providing a reliable and versatile method for linking molecular fragments through robust ether bonds. The strategic placement of its functional groups—an electrophilic alkyl bromide for coupling, a modifiable ester handle, and a stabilizing fluorine atom—makes it an indispensable tool for researchers and drug development professionals. Its application streamlines the synthesis of complex therapeutic candidates, ultimately accelerating the path from chemical design to clinical investigation.
References
- Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. (2026).
- Ethyl 4-bromobenzoate synthesis. ChemicalBook.
- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025).
- Buy 4-Bromo-3-ethoxy-2-fluorobenzoic acid.
- Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. CP Lab Safety.
- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
- Process for the preparation of elafibranor and novel synthesis intermediates. (2021). Google Patents.
Sources
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate spectral data (NMR, MS, IR)
A Technical Guide to the Spectral Characterization of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This compound is a substituted aromatic compound with functional groups—a fluoro substituent, a bromoethoxy ether linkage, and an ethyl ester—that make it a versatile intermediate for organic synthesis. Its potential utility in creating more complex molecules necessitates a robust and multi-faceted analytical characterization.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound contains several key features that will govern its spectral output:
-
An ethyl ester group (-COOCH₂CH₃).
-
A 1,3,4-trisubstituted aromatic ring .
-
An electronegative fluorine atom ortho to the ester and meta to the ether.
-
A bromoethoxy side chain (-OCH₂CH₂Br).
Each of these components will generate characteristic signals in the various spectroscopic techniques employed, allowing for a piecemeal yet synergistic confirmation of the total structure.
Section 1: Mass Spectrometry (MS) – The Molecular Blueprint
Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing bromine, MS provides a uniquely self-validating piece of evidence due to bromine's characteristic isotopic distribution.
Expert Insight: The Power of Isotopic Patterns
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance (approximately 50.7% and 49.3%, respectively).[1][2] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by two mass-to-charge units (m/z).[2][3] This "M+2" peak is a definitive signature for the presence of bromine.[4]
Predicted Mass Spectrum Data
The molecular formula for this compound is C₁₁H₁₂BrFO₃.
| Feature | Predicted m/z | Rationale & Interpretation |
| Molecular Ion (M⁺) | 290.0 | Corresponding to the molecule with the ⁷⁹Br isotope. |
| Isotopic Peak (M+2) | 292.0 | Corresponding to the molecule with the ⁸¹Br isotope. The intensity will be nearly equal to the M⁺ peak. |
| Key Fragment 1 | 183.0 | Loss of the bromoethoxy group (-OCH₂CH₂Br), resulting in the ethyl 3-fluoro-4-hydroxybenzoate cation. |
| Key Fragment 2 | 165.0 | Loss of the ethoxy group (-OCH₂CH₃) from Fragment 1. |
| Key Fragment 3 | 107/109 | The bromoethyl cation (CH₂CH₂Br)⁺. |
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion peaks.
-
Data Verification: Confirm the presence of the M⁺ and M+2 peaks at m/z 290 and 292 with an intensity ratio of approximately 1:1.
Workflow for MS-Based Structural Confirmation
Caption: Workflow for MS analysis and verification.
Section 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Expert Insight: Diagnosing the Carbonyl Stretch
The carbonyl (C=O) stretch of an ester is one of the most intense and reliable peaks in an IR spectrum. For aromatic esters like this compound, this peak is typically found around 1720 cm⁻¹. Its exact position is sensitive to conjugation and the electronic effects of ring substituents. The electron-withdrawing fluorine atom and the ether oxygen will slightly influence this frequency. Additionally, the C-O stretches of the ester and ether linkages will appear in the fingerprint region between 1300-1000 cm⁻¹.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Interpretation |
| ~2980 | C-H stretch | Alkyl (CH₂, CH₃) | Confirms the presence of the ethyl and ethoxy aliphatic portions. |
| ~1725 | C=O stretch | Aromatic Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |
| ~1600, ~1500 | C=C stretch | Aromatic Ring | Two or three sharp peaks indicating the benzene ring. |
| ~1250 | C-O stretch | Aryl-O (Ether/Ester) | Strong absorption from the C(aromatic)-O bond. |
| ~1100 | C-O stretch | Alkyl-O (Ether/Ester) | Strong absorption from the O-C(alkyl) bonds. |
| ~1150 | C-F stretch | Aryl-F | A characteristic, often strong, absorption for the carbon-fluorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small drop of the neat liquid sample or a few milligrams of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Process the data to identify the key absorption bands and compare them against the predicted values.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure Map
NMR spectroscopy provides the most detailed information about a molecule's structure, revealing the connectivity and chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom.
Expert Insight: The Role of Solvent and Field Strength
The choice of deuterated solvent is critical as it can subtly influence chemical shifts.[5][6] Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing power and relatively clean spectral window. All predicted shifts are referenced to the standard tetramethylsilane (TMS) at 0 ppm.[7] Acquiring spectra on a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving complex splitting patterns, especially in the aromatic region where protons are coupled to each other and potentially to the fluorine atom.[8]
¹H NMR Spectroscopy: Proton Environments
The structure has 5 unique proton environments. We will analyze each based on its expected chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Rationale |
| a | -OCH₂CH₃ | 3H | ~1.40 | Triplet (t) | Standard ethyl group triplet, coupled to the adjacent CH₂ group (b). |
| b | -OCH₂CH₃ | 2H | ~4.40 | Quartet (q) | Deshielded by the adjacent ester oxygen. Coupled to the CH₃ group (a). |
| c | -OCH₂CH₂Br | 2H | ~3.65 | Triplet (t) | Deshielded by the adjacent bromine atom. Coupled to the CH₂ group (d). |
| d | -OCH₂CH₂Br | 2H | ~4.35 | Triplet (t) | Strongly deshielded by the adjacent ether oxygen. Coupled to the CH₂ group (c). |
| e, f, g | Ar-H | 3H total | 7.10 - 7.80 | Multiplets (m) | Aromatic protons are deshielded. Complex splitting due to proton-proton and proton-fluorine coupling. Proton 'g' (ortho to ester) will be furthest downfield. |
¹³C NMR Spectroscopy: Carbon Backbone
Broadband proton-decoupled ¹³C NMR will show a single peak for each unique carbon environment. The chemical shifts are highly dependent on the electronegativity of attached atoms.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Environment | Predicted δ (ppm) | Rationale |
| -OCH₂C H₃ | ~14.5 | Standard ethyl terminal carbon. |
| -OC H₂CH₃ | ~61.5 | Ester methylene carbon, deshielded by oxygen. |
| -OCH₂C H₂Br | ~28.0 | Carbon attached to bromine. |
| -OC H₂CH₂Br | ~68.0 | Ether methylene carbon, deshielded by oxygen. |
| Aromatic C-H | 115 - 132 | Standard range for protonated aromatic carbons. |
| Aromatic C-CO | ~125 | Quaternary carbon attached to the ester. |
| Aromatic C-O | ~148 | Carbon attached to the ether oxygen, deshielded. |
| Aromatic C-F | ~155 (d) | Carbon attached to fluorine, strongly deshielded and will appear as a doublet due to C-F coupling. |
| C =O | ~165.0 | Ester carbonyl carbon, highly deshielded. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.[9] Process the data similarly to the ¹H spectrum.
Section 4: Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. True confidence in structural assignment comes from the convergence of all spectral data, where each piece of information corroborates the others.
The integrated workflow demonstrates how these techniques are synergistically applied to move from a proposed structure to a confirmed identity. The MS confirms the molecular formula and the presence of bromine. The IR identifies the key functional groups (ester, ether, aromatic ring). Finally, the ¹H and ¹³C NMR spectra provide the precise atom-to-atom connectivity, confirming the substitution pattern and the structure of the side chains. This holistic approach ensures the highest degree of scientific rigor and trustworthiness in the characterization of new chemical entities.
Convergent Workflow for Structural Elucidation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a key intermediate in pharmaceutical research and development. The guide details the strategic selection of starting materials, outlines robust, step-by-step experimental protocols, and delves into the mechanistic principles underpinning the synthetic transformations. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering field-proven insights to ensure procedural fidelity and reproducibility.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most efficiently achieved through a two-step process commencing with commercially available starting materials. The core strategy involves:
-
Fischer Esterification: The initial step is the protection of the carboxylic acid functionality of 4-hydroxy-3-fluorobenzoic acid via esterification with ethanol. This prevents the acidic proton from interfering with the subsequent base-mediated etherification.
-
Williamson Ether Synthesis: The second and final step is the O-alkylation of the resulting Ethyl 4-hydroxy-3-fluorobenzoate with 1,2-dibromoethane. This reaction proceeds via an S(_N)2 mechanism to furnish the target molecule.
This synthetic route is logical, scalable, and relies on well-established chemical transformations, ensuring a high degree of success and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Starting Materials and Reagents
A successful synthesis is predicated on the quality and appropriate selection of starting materials and reagents.
| Compound | Role | CAS Number | Molecular Formula | Key Considerations |
| 4-hydroxy-3-fluorobenzoic acid | Primary Starting Material | 395-82-4 | C₇H₅FO₃ | Purity is critical to avoid side reactions. |
| Ethanol | Reactant/Solvent | 64-17-5 | C₂H₅OH | Anhydrous conditions are preferred for the esterification. |
| Sulfuric Acid | Catalyst | 7664-93-9 | H₂SO₄ | Concentrated sulfuric acid is a potent catalyst for esterification. |
| 1,2-dibromoethane | Alkylating Agent | 106-93-4 | C₂H₄Br₂ | Should be used in excess to favor mono-alkylation. |
| Potassium Carbonate | Base | 584-08-7 | K₂CO₃ | Anhydrous, finely powdered base is recommended for optimal reactivity. |
| Acetone | Solvent | 67-64-1 | C₃H₆O | A polar aprotic solvent is ideal for Williamson ether synthesis. |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-3-fluorobenzoate (Esterification)
This procedure employs the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction.[1]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-fluorobenzoic acid (10.0 g, 64.1 mmol).
-
Add 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 4-hydroxy-3-fluorobenzoate as a solid.
Causality of Choices:
-
Ethanol as Solvent and Reagent: Using ethanol in excess drives the equilibrium of the reversible esterification reaction towards the product side, as dictated by Le Châtelier's principle.[1]
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This step involves the O-alkylation of the phenolic hydroxyl group of the intermediate with 1,2-dibromoethane.[2]
Protocol:
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-hydroxy-3-fluorobenzoate (10.0 g, 53.7 mmol) in 100 mL of acetone.
-
Add finely powdered anhydrous potassium carbonate (14.8 g, 107.4 mmol).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1,2-dibromoethane (15.1 g, 80.6 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality of Choices:
-
Potassium Carbonate as Base: A moderately strong base is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases are generally not required and may increase the likelihood of side reactions.
-
Acetone as Solvent: A polar aprotic solvent like acetone is ideal for S(_N)2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus preserving its reactivity.[3]
-
Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the potential for a second substitution reaction where the product acts as a nucleophile, leading to the formation of a dialkylated byproduct.
Mechanistic Insights
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4]
Caption: Mechanism of the Williamson Ether Synthesis.
-
Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of Ethyl 4-hydroxy-3-fluorobenzoate to form a potassium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a backside attack.
-
Displacement: This concerted attack leads to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-bromine bond, with bromide acting as the leaving group.
Potential Side Reactions and Mitigation
While the Williamson ether synthesis is generally robust, side reactions can occur, particularly with bifunctional reagents like 1,2-dibromoethane.
-
Dialkylation: The product, this compound, can react with another molecule of the phenoxide intermediate to form a diether byproduct. This is minimized by using an excess of 1,2-dibromoethane.
-
Intramolecular Cyclization: Under certain conditions, the bromoethoxy chain of the product could potentially undergo an intramolecular reaction, though this is less likely under the prescribed conditions.
-
Elimination: While primary alkyl halides are less prone to elimination, it can be a competing pathway, especially if a sterically hindered or overly strong base is used.[3] The use of potassium carbonate and a primary alkyl halide minimizes this possibility.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C-O-C stretch of the ether and the C=O stretch of the ester.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process that leverages fundamental organic reactions. By carefully selecting high-purity starting materials and controlling the reaction conditions for the Fischer esterification and Williamson ether synthesis, high yields of the desired product can be reliably obtained. This guide provides the necessary technical details and mechanistic understanding to empower researchers in their synthetic endeavors.
References
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? [Online forum post]. Available at: [Link]
-
Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Available at: [Link]
- Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
- Sundriyal, S. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, 253. DOI: 10.1039/SP253
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.
-
MDPI. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Available at: [Link]
-
National Institutes of Health. (2019). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available at: [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Available at: [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (2005). Process for producing tamsulosin. WO 2005/063702 A1.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. EP 3630724 B1. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
- Google Patents. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US8022247B2.
Sources
Methodological & Application
Application Notes and Protocols: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block for Targeted Protein Degradation
In the evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation (TPD). This strategy utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate has emerged as a valuable and versatile building block in the synthesis of PROTACs. Its structure incorporates several key features that make it an attractive component for linker synthesis:
-
A Reactive Handle: The 2-bromoethoxy group provides a reactive electrophile for conjugation with nucleophilic functionalities (e.g., amines, phenols) present on either the POI-binding ligand or the E3 ligase ligand.
-
A Modifiable Core: The ethyl benzoate moiety offers a scaffold that can be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, a common linkage chemistry in PROTAC synthesis. The aromatic ring itself can be a platform for further chemical modifications.
-
The Influence of Fluorine: The fluorine substituent can favorably impact the pharmacokinetic properties of the final PROTAC molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
This document provides detailed application notes and protocols for the synthesis and utilization of this compound in medicinal chemistry, with a primary focus on its application in the construction of PROTACs.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFO₃ | - |
| Molecular Weight | 291.11 g/mol | - |
| Appearance | Off-white to pale yellow solid or oil | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions:
This compound is a bromoalkane derivative and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information. The synthesis of this compound involves 1,2-dibromoethane, which is a carcinogen and should be handled with extreme caution.
Synthesis of this compound
The synthesis of this compound is most readily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This involves the reaction of a phenoxide with an alkyl halide. In this case, the starting materials are Ethyl 3-fluoro-4-hydroxybenzoate and an excess of 1,2-dibromoethane.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.
Materials:
-
Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq)
-
1,2-Dibromoethane (3.0 - 5.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and the chosen solvent (DMF or acetone).
-
Addition of Base: Add potassium carbonate or cesium carbonate (2.0 - 3.0 eq) to the mixture. Stir the suspension at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Experimental Choices:
-
Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the bis-alkylated product where the phenol reacts at both ends of the dibromoethane.
-
Choice of Base: Potassium carbonate is a commonly used and cost-effective base for this type of reaction. Cesium carbonate is a stronger and more soluble base that can sometimes lead to higher yields and faster reaction times, albeit at a higher cost.
-
Choice of Solvent: DMF and acetone are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF has a higher boiling point and can allow for higher reaction temperatures if needed.
-
Aqueous Work-up and Extraction: This is a standard procedure to remove the inorganic salts (base and byproducts) and any remaining DMF from the reaction mixture.
-
Column Chromatography: This is a standard purification technique to separate the desired mono-alkylated product from unreacted starting materials and any byproducts.
Application in PROTAC Synthesis
This compound is an ideal linker precursor for connecting a warhead (POI-binding ligand) to an anchor (E3 ligase-binding ligand). The bromoethoxy group can react with a nucleophilic handle on one of the ligands, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling with the other ligand.
Workflow for PROTAC Synthesis using this compound
Caption: General workflow for PROTAC synthesis.
Protocol 2: Representative Protocol for Linker Conjugation to an Amine-Containing Ligand
This protocol describes the reaction of the bromoethoxy group with a primary or secondary amine, a common nucleophile in PROTAC synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine-containing ligand (POI or E3 ligase binder) (1.0 - 1.2 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: Dissolve the amine-containing ligand (1.0 - 1.2 eq) and this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the conjugated product.
Rationale for Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to scavenge the HBr generated during the reaction without competing with the amine nucleophile.
-
Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent can prevent potential side reactions, especially if the reactants are sensitive to moisture.
Protocol 3: Representative Protocol for Ester Hydrolysis
Materials:
-
Linker-Ligand 1 Conjugate (from Protocol 2) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)
-
Solvent system (e.g., THF/water, Methanol/water)
-
Aqueous HCl (e.g., 1N)
-
Standard extraction and drying reagents
Procedure:
-
Reaction Setup: Dissolve the ester starting material in a mixture of THF and water (or methanol and water).
-
Addition of Base: Add an aqueous solution of LiOH or NaOH.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the organic solvent under reduced pressure.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 with aqueous HCl.
-
Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 4: Representative Protocol for Amide Coupling
Materials:
-
Carboxylic acid intermediate (from Protocol 3) (1.0 eq)
-
Amine-containing ligand 2 (1.0 - 1.2 eq)
-
Amide coupling reagents (e.g., HATU, HOBt/EDC) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., DIPEA) (2.0 - 4.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents (including HPLC for final purification)
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq), amine (1.0 - 1.2 eq), and coupling reagents (e.g., HATU) in anhydrous DMF.
-
Addition of Base: Add DIPEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
Conclusion
This compound is a strategically designed building block that offers a convenient and efficient means of introducing a flexible and modifiable linker in the synthesis of PROTACs. Its distinct reactive handles allow for sequential and controlled conjugation to both the target-binding and E3 ligase-recruiting moieties. The protocols and workflows presented herein provide a comprehensive guide for researchers in medicinal chemistry to effectively utilize this valuable reagent in the development of novel protein degraders. The principles outlined can be adapted and optimized for specific PROTAC targets and ligands, accelerating the discovery of new therapeutics.
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1014. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]
-
Chemistry LibreTexts. (2021). Williamson Ether Synthesis. [Link]
-
BOC Sciences. (2022, June 23). PROTAC [Video]. YouTube. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16257-16279. [Link]
-
Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5036. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-3. [Link]
-
GOV.UK. (2022). 1,2-dibromoethane - Incident management. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
-
MassBank. (2008). ethyl 4-aminobenzoate. [Link]
- Carl ROTH. (n
Application Note & Protocol: Strategic O-Alkylation of Phenolic Compounds Using Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Introduction: Crafting Molecular Architectures via Williamson Ether Synthesis
The construction of aryl ethers is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Williamson ether synthesis, a robust and versatile method first reported in 1850, remains a premier strategy for forming the C-O-C ether linkage.[1][2] This application note provides a detailed protocol and the underlying chemical principles for the O-alkylation of a generic phenolic substrate using Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This specific electrophile is a valuable building block, incorporating a flexible ethoxy linker and a functionalized aromatic ring suitable for further synthetic elaboration.
This guide moves beyond a simple recitation of steps, delving into the causality behind the choice of reagents and conditions. It is designed to empower researchers to not only successfully execute the protocol but also to adapt it based on a solid understanding of the reaction mechanism and its critical parameters.
Part 1: The Mechanistic Foundation
The reaction proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process can be dissected into two primary stages:
-
Deprotonation: The weakly acidic phenolic proton is removed by a base to generate a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.
A mild base like potassium carbonate (K₂CO₃) is typically sufficient for deprotonating phenols, which are significantly more acidic than aliphatic alcohols.[3] The use of a primary alkyl halide, such as the bromoethoxy moiety in our electrophile, is critical. This steric accessibility strongly favors the SN2 pathway over the competing E2 elimination side reaction, which is a major issue with secondary and tertiary alkyl halides.[5]
Caption: The SN2 mechanism for the Williamson ether synthesis.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is crucial.[1][6] These solvents excel at solvating the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive.[3] Protic solvents (e.g., ethanol) are detrimental as they would form hydrogen bonds with the phenoxide, creating a solvent cage that severely hinders its nucleophilicity.[1][3]
-
Base Selection: While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and can promote side reactions.[5] Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) offer a milder, safer, and highly effective alternative.[4][7] Cs₂CO₃ is often reported to give higher yields, potentially due to the "cesium effect" and its greater solubility in organic solvents, but K₂CO₃ is more economical and generally sufficient.[7][8]
-
Temperature Control: The reaction is typically heated to between 60-100 °C to ensure a reasonable reaction rate.[1][6] Monitoring by Thin-Layer Chromatography (TLC) is essential to track the consumption of the starting material and prevent the formation of degradation products from excessive heating or prolonged reaction times.
Part 2: Detailed Experimental Protocol
This protocol describes the reaction of a generic phenol with this compound on a 5 mmol scale.
Materials & Equipment
-
Glassware: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen/argon inlet adapter, heating mantle with a temperature controller, separatory funnel, standard glassware for extraction and purification.
-
Chemicals: A representative phenol, this compound, Potassium Carbonate (K₂CO₃, anhydrous, finely powdered), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated NaCl solution), Magnesium Sulfate (MgSO₄, anhydrous).
-
Safety Equipment: Chemical fume hood, safety glasses, nitrile gloves, lab coat.
Reagent Stoichiometry and Data
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| Phenol (Example: 4-Methoxyphenol) | C₇H₈O₂ | 124.14 | 1.0 | 5.0 | 621 mg |
| This compound | C₁₁H₁₂BrFO₃ | 307.11 | 1.1 | 5.5 | 1.69 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 10.0 | 1.38 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 25 mL |
Step-by-Step Reaction Procedure
-
Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenol (5.0 mmol, 1.0 equiv) and finely powdered potassium carbonate (10.0 mmol, 2.0 equiv).
-
Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (25 mL) via syringe.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes. This allows for the initial deprotonation of the phenol.
-
Addition of Electrophile: Add this compound (5.5 mmol, 1.1 equiv) to the mixture.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with a UV lamp. The reaction is complete when the starting phenol spot has been completely consumed (typically 4-8 hours).
-
Reaction Quench: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Aqueous Work-up:
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A generalized workflow for the O-alkylation protocol.
Part 3: Troubleshooting & Self-Validation
A robust protocol includes methods for in-process validation and troubleshooting common issues.
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Reaction is Stalled | 1. Insufficient base or wet reagents. 2. Inactive electrophile. 3. Insufficient temperature. | 1. Add another equivalent of fresh, anhydrous K₂CO₃. 2. Check the purity of the bromo-compound. 3. Increase temperature to 90-100 °C. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (especially if product has some water solubility). 3. Competing C-alkylation. | 1. Extend reaction time. 2. Perform a back-extraction of the aqueous layers. 3. Use a less coordinating solvent or a different base (e.g., Cs₂CO₃). |
| Multiple Spots on TLC | 1. C-alkylation side product.[3][6] 2. Elimination (E2) of HBr from the electrophile. 3. Product degradation. | 1. C-alkylated products are often separable by chromatography. 2. Ensure the temperature does not significantly exceed 100 °C. 3. Reduce reaction time or temperature. |
Part 4: Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood.
-
This compound: Alkylating agents are potentially harmful. Avoid skin contact and inhalation.[9][10]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always use appropriate gloves and handle with care.
-
Potassium Carbonate: While not highly hazardous, the fine powder can be a respiratory irritant. Avoid generating dust.
Proper personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory at all times.[11]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]
-
Surur, A. S. (2011). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
-
Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Link]
-
Climent, M. J., et al. Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed, National Institutes of Health. [Link]
- Cros, P., et al. Process for O-alkylation of phenolic compounds.
-
ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Google Patents.
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
University Course Material. Williamson Ether Synthesis Lab Procedure. [Link]
-
Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
ChemEurope.com. Williamson ether synthesis. [Link]
-
Autechaux, A. (2024). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]
-
The Hive Novel Discourse. Phenol Alkylation using Cs2CO3 as base. [Link]
-
Semantic Scholar. Improved Cs2Co3 Promoted O-Alkylation of Phenols. [Link]
-
PrepChem.com. Preparation of ethyl 4-fluorobenzoate. [Link]
-
ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. [Link]
-
ResearchGate. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate procedure. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 8. semanticscholar.org [semanticscholar.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
HPLC analysis method for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
An Application Note and Protocol for the Isocratic HPLC-UV Analysis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind chromatographic choices is explained, and the entire protocol is grounded in established pharmacopeial standards to ensure trustworthiness and scientific integrity.
Scientific Rationale and Method Principle
The analytical challenge is the accurate quantification of this compound. Based on its chemical structure, the molecule is a substituted aromatic ester. Key structural features influencing the chromatographic approach are:
-
Aromatic Benzene Ring: Provides a strong chromophore, making UV detection a highly suitable and sensitive choice. The absorbance maximum (λ-max) for similar benzoate derivatives is typically in the 250-280 nm range.
-
Ester and Ether Functional Groups: These add polarity to the molecule.
-
Halogen (Br, F) and Ethyl Groups: These increase the molecule's hydrophobicity.
The combination of these features makes the analyte moderately nonpolar, rendering it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will partition between the two phases, and its retention is primarily governed by its hydrophobic interactions with the stationary phase. A more nonpolar analyte will be retained longer. Elution is achieved by using a sufficiently strong organic solvent (acetonitrile in this case) in the mobile phase.
This method was developed following the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which provides a framework for chromatographic techniques and system suitability.[1][2][3] The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[4][5][6]
Materials and Instrumentation
Chemicals and Reagents
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Deionized Water, filtered through a 0.22 µm membrane
-
Methanol, HPLC Grade (for system flushing)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm PTFE or similar)
Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. The dimensions are standard for robust analytical separations. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | This ratio is a starting point providing a good balance between analysis time and resolution. Acetonitrile is chosen for its low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 260 nm | This wavelength is selected based on the expected UV absorbance of the fluorobenzoate chromophore, offering high sensitivity. A DAD can be used to confirm the λ-max. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent and prevents column overloading. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Step-by-Step Experimental Protocol
Mobile Phase Preparation
-
Measure 650 mL of HPLC-grade acetonitrile.
-
Measure 350 mL of deionized water.
-
Combine the two solvents in a clean 1 L solvent reservoir bottle.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (ACN:Water 65:35) to the flask.
-
Sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This is the Stock Solution .
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps 2-6 from the Standard Solution Preparation protocol.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is fit for the intended analysis.[1][6]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Make five replicate injections of the Standard Solution (100 µg/mL).
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A higher number indicates better separation power. |
| Repeatability | RSD ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision of the system under the current conditions. |
RSD = Relative Standard Deviation
Analysis Sequence
-
Perform the System Suitability Test.
-
If SST passes, inject a blank (mobile phase) to ensure no carryover.
-
Inject the Standard Solution once.
-
Inject the Sample Preparations in duplicate.
-
Inject the Standard Solution again after every 10-15 sample injections to monitor system performance.
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the principle of external standards.
Calculation Formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor)
Where:
-
Area_Sample: The peak area of the analyte in the sample chromatogram.
-
Area_Standard: The average peak area from the standard injections.
-
Conc_Standard: The concentration of the reference standard (e.g., 0.1 mg/mL).
-
Dilution_Factor: Any dilution performed during sample preparation.
Visual Diagrams
Caption: Overall experimental workflow from preparation to final report.
Caption: Logic map illustrating method development choices based on analyte properties.
References
-
CP Lab Safety. Ethyl 4-bromo-3-fluorobenzoate, min 96%. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Baldrich Ferrer, C. A., Murcia Celis, B., & Bueno Velandia, A. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 3(2), 89-100. [Link]
-
Avention. Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]
-
MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
National Institutes of Health (NIH). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Google Patents.
-
The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?[Link]
-
ResearchGate. UV-vis absorption spectra of ethyl 4-aminobenzoate. [Link]
-
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. Ethyl 3-bromo-4-methoxybenzoate. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
Sources
The Strategic Application of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate in the Synthesis of Kinase Inhibitor Scaffolds
Introduction: The Indispensable Role of Fluorinated Building Blocks in Kinase Inhibitor Discovery
The landscape of modern oncology and immunology is profoundly shaped by the development of small-molecule kinase inhibitors. These targeted therapies have revolutionized treatment paradigms by selectively modulating the activity of protein kinases, which are critical regulators of cellular signaling pathways.[1] Within the medicinal chemist's arsenal, fluorinated building blocks have emerged as exceptionally valuable tools for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The strategic incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity, and fine-tune the lipophilicity of a molecule, thereby increasing its overall therapeutic potential.[2][3]
This application note provides a detailed examination of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate , a versatile trifunctional building block, and elucidates its practical application in the synthesis of key intermediates for kinase inhibitors. We will present a detailed, field-proven protocol for the conversion of this reagent into a valuable substituted aniline scaffold, a common structural motif in a multitude of approved kinase inhibitors, including the dual EGFR/HER2 inhibitor, Lapatinib.
Physicochemical Properties and Safety Profile of this compound
A thorough understanding of a reagent's properties is paramount for its safe and effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrFO₃ | N/A |
| Molecular Weight | 291.11 g/mol | N/A |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Boiling Point | Not readily available; likely high due to molecular weight | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
| Reactivity | The bromoethoxy group is a good alkylating agent. The ester is susceptible to hydrolysis. The aromatic ring can undergo further substitution. | General chemical knowledge |
Safety Information: As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Proposed Synthetic Application: A Multi-Step Conversion to a Versatile Kinase Inhibitor Intermediate
The following protocol details a robust, multi-step synthesis to convert this compound into 3-fluoro-4-(2-hydroxyethoxy)aniline , a valuable intermediate for the synthesis of various kinase inhibitors. This aniline derivative can be subsequently coupled with diverse heterocyclic systems to generate libraries of potential drug candidates.
Caption: Synthetic workflow for the conversion of this compound to 3-Fluoro-4-(2-hydroxyethoxy)aniline.
Part 1: Synthesis of 4-(2-bromoethoxy)-3-fluoroaniline
This part of the protocol focuses on the conversion of the starting ester to the corresponding aniline via a Curtius rearrangement.
Step 1: Hydrolysis of this compound
-
Rationale: The first step is a standard saponification to convert the ethyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent Curtius rearrangement.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer with 2M HCl until a white precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(2-bromoethoxy)-3-fluorobenzoic acid.
-
Step 2: Curtius Rearrangement to 4-(2-bromoethoxy)-3-fluoroaniline
-
Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom. The carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the desired aniline.
-
Procedure:
-
Suspend 4-(2-bromoethoxy)-3-fluorobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the formation of the isocyanate by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After the rearrangement is complete, cool the reaction mixture and carefully add 2M HCl.
-
Heat the biphasic mixture to reflux to hydrolyze the isocyanate.
-
Cool the reaction to room temperature and separate the layers.
-
Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(2-bromoethoxy)-3-fluoroaniline.
-
Part 2: Conversion to 3-Fluoro-4-(2-hydroxyethoxy)aniline
This final step transforms the bromoethoxy group into a hydroxyethoxy group, providing a handle for further derivatization.
-
Rationale: The conversion of the alkyl bromide to an alcohol is achieved via a nucleophilic substitution reaction. Using formic acid followed by hydrolysis is a mild and effective method.
-
Procedure:
-
Dissolve 4-(2-bromoethoxy)-3-fluoroaniline (1.0 eq) in formic acid.
-
Heat the reaction mixture to 100 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully add water.
-
Heat the mixture to reflux to hydrolyze the intermediate formate ester.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-fluoro-4-(2-hydroxyethoxy)aniline.
-
Application in Kinase Inhibitor Synthesis: The Case of Lapatinib
The synthesized 3-fluoro-4-(2-hydroxyethoxy)aniline is a versatile building block. The primary amine can act as a nucleophile in reactions with heterocyclic electrophiles, a common strategy in the synthesis of kinase inhibitors. For instance, in the synthesis of Lapatinib, a structurally similar intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline , is coupled with a substituted quinazoline core.
While our protocol yields a hydroxyethoxy-substituted aniline, this product can be further modified. For example, the hydroxyl group can be converted to a leaving group and displaced with other nucleophiles to generate a library of analogues for structure-activity relationship (SAR) studies. This highlights the utility of this compound as a starting point for generating diverse chemical matter for drug discovery programs.
The EGFR/HER2 Signaling Pathway: A Target for Kinase Inhibitors
Lapatinib is a potent inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.[5][6] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactive Landscape of a Bifunctional Building Block
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a versatile synthetic intermediate possessing two distinct electrophilic sites amenable to nucleophilic attack: an activated aromatic ring poised for Nucleophilic Aromatic Substitution (SNAr) and a primary alkyl bromide ready for classical SN2 displacement. The presence of an electron-withdrawing ester group and a fluorine atom ortho to the ether linkage activates the aromatic ring, making the fluorine atom a viable leaving group in SNAr reactions. Concurrently, the bromoethoxy side chain offers a reactive handle for the introduction of various functionalities via SN2 reaction.
This guide provides a comprehensive overview of the mechanistic considerations and detailed protocols for performing selective nucleophilic substitution reactions on this valuable building block. Understanding the interplay of reaction conditions is paramount to achieving the desired regioselectivity, thereby enabling the synthesis of a diverse array of downstream compounds for applications in medicinal chemistry and materials science.
Mechanistic Crossroads: SNAr versus SN2
The primary challenge and opportunity when working with this compound lies in directing the nucleophilic attack to either the aromatic carbon bearing the fluorine (SNAr pathway) or the aliphatic carbon bearing the bromine (SN2 pathway).
The SNAr Pathway: Addition-Elimination on an Activated Ring
Nucleophilic aromatic substitution on this substrate proceeds via the well-established SNAr mechanism.[1][2] This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The presence of the ester group para to the fluorine and the fluorine itself, being a highly electronegative atom, significantly stabilizes this intermediate, thereby facilitating the reaction.[4] The subsequent elimination of the fluoride ion restores the aromaticity of the ring.
A noteworthy aspect of SNAr reactions is that fluoride is often a better leaving group than other halogens like bromide or chloride.[5] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom, making the carbon atom more electrophilic.[5]
The SN2 Pathway: A Classic Displacement on the Side Chain
The bromoethoxy side chain presents a primary alkyl bromide, an excellent substrate for SN2 reactions.[6] This reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[6] The efficiency of the SN2 reaction is influenced by the strength of the nucleophile, the solvent, and the temperature.
Controlling Selectivity
The selective functionalization of either the aromatic ring or the side chain can be achieved by carefully tuning the reaction conditions:
-
Temperature: SNAr reactions, due to the high activation energy required to disrupt the aromaticity, generally necessitate higher temperatures than SN2 reactions.
-
Nucleophile: Harder, less polarizable nucleophiles may favor SNAr, while softer, more polarizable nucleophiles can be effective in SN2 reactions.
-
Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are often employed in SNAr to deprotonate the nucleophile, while for SN2 reactions with amine nucleophiles, an excess of the amine can serve as the base.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used for both SNAr and SN2 reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
Experimental Protocols
The following protocols are designed as a starting point for the selective nucleophilic substitution on this compound. Optimization may be required for specific nucleophiles and desired outcomes.
Protocol 1: Selective SN2 Amination of the Bromoethoxy Side Chain
This protocol focuses on the selective reaction of a primary amine with the alkyl bromide, a common transformation in the synthesis of drug analogues.
Reaction Scheme:
Caption: SN2 amination of the bromoethoxy side chain.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Primary Amine (e.g., Benzylamine) | 1.2 - 2.0 |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 |
| Solvent (e.g., Acetonitrile, DMF) | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.
Rationale:
-
The use of a moderate temperature (60-80 °C) favors the kinetically faster SN2 reaction over the more energy-demanding SNAr pathway.
-
A base such as potassium carbonate is used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an excess of the primary amine can also serve this purpose.[7]
Protocol 2: SNAr Reaction with a Nucleophile on the Aromatic Ring
This protocol is designed to favor the substitution of the fluorine atom on the aromatic ring.
Reaction Scheme:
Caption: SNAr reaction on the aromatic ring.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Nucleophile (e.g., a secondary amine) | 1.1 - 1.5 |
| Base (e.g., NaH, K2CO3) | 1.5 - 2.0 |
| Solvent (e.g., DMSO, DMF) | - |
Procedure:
-
To a stirred solution of the nucleophile (1.1 eq) in anhydrous DMSO (10 mL per mmol of substrate), add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMSO.
-
Heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Rationale:
-
Higher temperatures are employed to overcome the activation barrier for the SNAr reaction.
-
The use of a strong base ensures complete deprotonation of the nucleophile, increasing its reactivity.
-
Polar aprotic solvents like DMSO are excellent for SNAr reactions as they can stabilize the Meisenheimer complex.[8]
Potential Side Reactions and Mitigation
Intramolecular Cyclization
Under basic conditions, the alkoxide formed by the deprotonation of a hydroxyl-containing nucleophile, or even trace water, could potentially attack the adjacent bromoethyl group, leading to the formation of a benzoxazine derivative.[9]
Mitigation:
-
Use of anhydrous solvents and reagents.
-
Careful control of the base and temperature.
Overalkylation in SN2 Reactions
Primary amines can undergo a second alkylation to form tertiary amines, especially if the reaction is not carefully controlled.[7]
Mitigation:
-
Use of a large excess of the primary amine.
-
Careful monitoring of the reaction progress and stopping it once the desired product is predominantly formed.
Safety and Handling
-
This compound and its precursors are research chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The nucleophilic substitution reactions of this compound offer a rich field for synthetic exploration. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively functionalize either the aromatic core or the aliphatic side chain. The protocols provided herein serve as a robust starting point for the development of novel molecules with potential applications across the chemical sciences.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons: New York, 1992.
- Miller, J. Aromatic Nucleophilic Substitution; Elsevier Publishing Company: Amsterdam, 1968.
- Meisenheimer, J. Ueber Reactionen aromatischer Nitrokörper. Justus Liebigs Annalen der Chemie1902, 323 (2), 205–246.
- Buncel, E.; Crampton, M. R.; Strauss, M. J.; Terrier, F. Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes; Elsevier: Amsterdam, 1984.
- Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews1951, 49 (2), 273–412.
- Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed.; Cornell University Press: Ithaca, NY, 1969.
-
Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. (2018). Retrieved from [Link]
- Bhattacharyya, S.; Pathak, U.; Mathur, S.; Vishnoi, S.; Jain, R. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances2014, 4(35), 18229-18233.
-
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. (2002). Retrieved from [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. (2018). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Monitoring Reaction Progress with Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on effectively monitoring chemical reactions involving Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This key pharmaceutical intermediate, featuring a fluorinated benzene ring and a reactive bromoethoxy linker, is crucial for synthesizing a wide range of complex molecules. Mastery of its reaction monitoring is essential for optimizing yield, minimizing impurities, and ensuring process scalability. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, grounding protocols in established analytical principles. We present a model etherification reaction and detail a multi-technique approach—encompassing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a robust, self-validating system for reaction analysis.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure is strategically designed:
-
The fluoroaromatic ring can enhance metabolic stability and binding affinity in target drug molecules.[1]
-
The ethyl ester provides a handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an alcohol.[2]
-
The 2-bromoethoxy chain serves as a potent electrophilic linker, ideal for alkylating a variety of nucleophiles.
The primary utility of this reagent lies in its ability to undergo nucleophilic substitution, typically via an S_N2 mechanism, to form new ether, amine, or thioether linkages.[3][4] Given its role as a precursor, ensuring the complete consumption of this starting material and characterizing the formation of the desired product are paramount for successful synthesis campaigns.
Physicochemical Properties & Safety
Proper handling and storage are critical for maintaining the integrity of the reagent.[2] Always consult the latest Safety Data Sheet (SDS) before use.[5][6]
| Property | Value |
| CAS Number | 1375326-70-5 (example, verify with supplier) |
| Molecular Formula | C₁₁H₁₂BrFO₃ |
| Molecular Weight | 291.11 g/mol |
| Appearance | Colorless to pale yellow oil/liquid |
| Boiling Point | ~350-400 °C (Predicted) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[5] |
Safety Note: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[6]
Core Reactivity: The Williamson Ether Synthesis Model
The most common application for this compound is in reactions analogous to the Williamson ether synthesis.[3][4][7] This involves the reaction of an alkoxide (or another suitable nucleophile) with the primary alkyl bromide of our reagent.
General Reaction Mechanism
The reaction proceeds via an S_N2 pathway, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.[3]
Scientist's Note (Causality): The S_N2 mechanism is favored because the bromine is attached to a primary carbon, which is sterically accessible.[8] To maximize the reaction rate, a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is preferred. These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, preserving its reactivity.[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in reactions with Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Technical Support Center: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Welcome to the technical support guide for this compound (CAS 1802336-72-5). This document is intended for researchers, chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reactions, improve yields, and ensure the highest purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind our recommendations, grounding them in established chemical principles.
Category 1: Low Reaction Yield & Conversion Issues
Question: My Williamson ether synthesis using this compound with a phenolic nucleophile is stalling. I'm recovering a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: This is a classic issue in Sɴ2 reactions and typically points to one of several key factors: insufficient deprotonation of the nucleophile, suboptimal solvent choice, or inadequate reaction temperature.
In-depth Analysis & Causality:
The reaction you are performing is a nucleophilic substitution (Sɴ2), where the oxygen of your deprotonated phenol attacks the primary carbon bearing the bromine atom.[1][2] The rate and success of this reaction are highly dependent on several interconnected parameters.
-
Base Selection & Strength: The phenol must be converted to its corresponding, more nucleophilic phenoxide anion. If the base is not strong enough to deprotonate the phenol sufficiently, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solvent Effects: Polar aprotic solvents are crucial for Sɴ2 reactions.[1][3][4] They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not form a tight solvent shell around the nucleophile, leaving it "naked" and highly reactive.[4] Protic solvents (like ethanol or water) will hydrogen-bond with the nucleophile, stabilizing it and drastically reducing its reactivity.
-
Temperature: Like most reactions, the rate is temperature-dependent. Insufficient heat may lead to a very slow reaction, while excessive heat can promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Conversion.
Recommended Solutions:
-
Change the Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[5] For sensitive substrates, cesium carbonate (Cs₂CO₃) is often an excellent but more expensive choice due to its high solubility and the "caesium effect."
-
Change the Solvent: Ensure you are using a dry, polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices that facilitate Sɴ2 reactions.[3][5]
-
Increase Temperature: Gently warm the reaction. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and impurity formation.
| Table 1: Comparison of Common Bases for Phenol Alkylation | |||
| Base | pKa of Conjugate Acid | Typical Solvent | Comments & Rationale |
| NaHCO₃ | 6.4 | DMF, Acetonitrile | Generally too weak for efficient deprotonation of most phenols. |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | A reliable, cost-effective choice. Heterogeneous, so requires good stirring. Sufficient for most phenols. |
| Cs₂CO₃ | 10.3 | DMF, THF | Higher solubility than K₂CO₃ can accelerate the reaction. Often gives higher yields. |
| NaH | ~36 | DMF, THF | A very strong, irreversible base. Use with caution (flammable!). Excellent for weakly acidic phenols. Ensure anhydrous conditions.[5] |
Category 2: Impurity and Side Product Formation
Question: I'm observing a significant side product that appears to be the result of elimination (HBr loss). How can I suppress this side reaction?
Answer: The formation of an elimination (E2) byproduct, resulting in Ethyl 4-(2-vinyloxy)-3-fluorobenzoate, is a common competitive pathway to the desired Sɴ2 reaction.[6] This is favored by sterically hindered or strongly basic nucleophiles and higher temperatures.
In-depth Analysis & Causality:
The Sɴ2 and E2 mechanisms are often in competition. The base/nucleophile can either attack the electrophilic carbon (Sɴ2) or abstract a proton from the adjacent carbon (E2).
-
Steric Hindrance: If your nucleophile is sterically bulky, it may be easier for it to act as a base and abstract a proton from the periphery of the molecule rather than approach the sterically shielded carbon for a backside attack.[2][7]
-
Base Strength vs. Nucleophilicity: Very strong, non-nucleophilic bases (like DBU) or bulky bases (like potassium tert-butoxide) will strongly favor elimination.[6]
-
Temperature: Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature will disproportionately increase the rate of elimination.[3]
Reaction Pathway Visualization:
Caption: Competing Sɴ2 and E2 Reaction Pathways.
Recommended Solutions:
-
Use a Less Hindered, More Nucleophilic Base: If applicable to your nucleophile, choose a base that is a good nucleophile but not excessively strong or bulky. For phenol alkylations, K₂CO₃ is often a good balance.
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period. While this will slow down both reactions, it will suppress the E2 pathway more significantly. Optimization studies have shown that lowering the temperature from room temperature to 0 °C can significantly increase yield and reduce byproducts.[8]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they can accelerate the Sɴ2 reaction, helping it to out-compete the E2 pathway.[3][4]
Question: My final product is contaminated with benzoic acid, suggesting the ethyl ester was hydrolyzed. How can I prevent this?
Answer: Ester hydrolysis occurs under strongly basic (saponification) or acidic conditions, especially in the presence of water.[9] This is a common issue during reaction or aqueous workup.
Recommended Solutions:
-
Avoid Excessively Strong Bases: If using a very strong base like NaOH or KOH, you risk saponifying the ester. Use the mildest base that is effective for your primary reaction, such as K₂CO₃.
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. Water is required for hydrolysis.
-
Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. If you need to neutralize the reaction mixture, do so carefully and quickly, preferably at low temperatures (e.g., in an ice bath). Use a mild acid like ammonium chloride (NH₄Cl) solution for quenching instead of strong acids like HCl.
Appendix A: Optimized General Protocol for Alkylation
This protocol provides a robust starting point for the alkylation of a generic phenol (ArOH) with this compound.
Experimental Workflow:
Caption: Standard Experimental Workflow for Alkylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
| Table 2: Properties of Common Polar Aprotic Solvents | |||
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (MeCN) | 82 | 37.5 | Easier to remove under vacuum than DMF/DMSO. Good general-purpose solvent.[8] |
| DMF | 153 | 36.7 | High boiling point, excellent solvating power. Can be difficult to remove completely.[5] |
| DMSO | 189 | 46.7 | Very high boiling point and solvating power. Can accelerate Sɴ2 reactions significantly. |
| Acetone | 56 | 21.0 | Lower boiling point, useful for reactions at moderate temperatures. The reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[4] |
References
- CN104311414A - Preparation method of ethyl benzoate - Google Patents. Provides general context on the synthesis and handling of related ethyl benzoate structures.
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. A comprehensive overview of the factors affecting Sɴ2 reaction rates, including substrate, nucleophile, leaving group, and solvent. URL: [Link]
-
Optimization of the reaction conditions for the alkylation step using bromide 5. - ResearchGate. This article provides a specific example of optimizing an alkylation reaction, highlighting the successful use of NaH in DMF. URL: [Link]
-
The Williamson Ether Synthesis - Chemistry LibreTexts. Details the Williamson ether synthesis mechanism and the importance of using primary alkyl halides to avoid elimination. URL: [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. An article detailing the concerted backside attack mechanism of Sɴ2 reactions and the influence of steric hindrance. URL: [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions . Discusses the importance of optimizing parameters like temperature, catalyst, and solvent to improve yield and selectivity in alkylation reactions. URL: [Link]
-
How to Choose SN1, SN2, E1, or E2?? | Organic Chemistry Lessons - YouTube. A video tutorial explaining the competition between substitution and elimination pathways, noting that sterically hindered strong bases favor E2. URL: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Explains how polar aprotic solvents like DMF and DMSO accelerate Sɴ2 reactions, while noting that strongly basic nucleophiles can still favor E2. URL: [Link]
-
Optimization of the reaction conditions for the alkylation step using bromide 4. - ResearchGate. Demonstrates a case study where lowering the reaction temperature to 0°C in acetonitrile led to a high yield (94%). URL: [Link]
-
Hydrolysis of ethyl benzoate - SSERC. Describes the process of alkaline hydrolysis (saponification) of ethyl benzoate, a relevant side reaction. URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Center: Purification of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate Reaction Products
Introduction:
Welcome to the technical support guide for the purification of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This molecule is a key building block in medicinal chemistry and drug development, often synthesized via the Williamson ether synthesis.[1][2] The efficacy and safety of any subsequent active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help researchers overcome common challenges encountered during the post-reaction work-up and purification of this compound. Our approach is rooted in explaining the causal chemical principles behind each step, ensuring a robust and reproducible purification strategy.
Section 1: Understanding the Chemistry: Potential Impurities and Their Origins
The synthesis of this compound typically involves the reaction of Ethyl 4-hydroxy-3-fluorobenzoate with an alkylating agent like 1,2-dibromoethane in the presence of a base. This reaction, a classic SN2 Williamson ether synthesis, is generally efficient but can lead to several process-related impurities.[1][3] Understanding the origin of these impurities is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Origin | Key Physicochemical Property |
| Ethyl 4-hydroxy-3-fluorobenzoate | (Starting Material 1) | Unreacted starting material | Phenolic (weakly acidic) |
| 1,2-Dibromoethane | Br-CH₂-CH₂-Br | Unreacted starting material | Volatile, non-polar |
| 4-(2-Bromoethoxy)-3-fluorobenzoic acid | (Product with -COOH instead of -COOEt) | Hydrolysis of the product's ester group | Acidic |
| 1,2-Bis(2-fluoro-4-ethoxycarbonylphenoxy)ethane | (Dimer) | Reaction of two phenoxide molecules with one 1,2-dibromoethane molecule | High molecular weight, relatively non-polar |
Section 2: Troubleshooting the Initial Aqueous Work-up
The initial work-up is a critical first purification step designed to remove inorganic salts and highly polar or ionizable impurities.
Q1: My crude reaction mixture is a heterogeneous slurry. What is the correct initial work-up procedure?
A1: After the reaction is complete (as monitored by TLC or HPLC), the first step is to remove the inorganic base (e.g., K₂CO₃) and salts.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).
-
Add deionized water and stir vigorously. The inorganic salts will partition into the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers. Repeat the water wash if necessary.
Causality: The base and salts formed during the reaction (e.g., KBr) have high solubility in water but are insoluble in most organic solvents. This differential solubility is the basis for their removal via liquid-liquid extraction.
Q2: How do I remove unreacted Ethyl 4-hydroxy-3-fluorobenzoate and the hydrolyzed carboxylic acid impurity?
A2: Both of these impurities are acidic and can be removed with a mild basic wash.
-
After the initial water wash, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5]
-
During this wash, the acidic impurities will be deprotonated to form their corresponding sodium salts.
-
These salts are highly water-soluble and will be extracted from the organic layer into the aqueous base layer.
-
Separate the layers. A final wash of the organic layer with brine (saturated NaCl solution) is recommended to remove residual water and minimize the solubility of organic material in the aqueous phase.[6]
Expert Insight: Using a mild base like NaHCO₃ is crucial. Strong bases like NaOH can promote the hydrolysis of the desired ethyl ester product, reducing your yield.[7]
Section 3: High-Resolution Purification: A Guide to Column Chromatography
For most lab-scale preparations, flash column chromatography is the definitive method for separating the desired product from closely related impurities.[8][9]
Troubleshooting Guide for Column Chromatography
Q1: How do I select the optimal mobile phase (eluent)?
A1: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[10][11]
-
Goal: Find a solvent system where the desired product has an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.
-
Procedure: Spot your crude mixture on a TLC plate. Develop the plate in chambers containing different ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). A good starting point is a 9:1 or 4:1 Hexanes:Ethyl Acetate mixture.[10]
-
Observation:
-
The non-polar bis-etherified byproduct will have a high Rf.
-
The desired product will be in the middle.
-
The polar unreacted phenol (SM1) and any hydrolyzed acid will have a very low Rf and may remain at the baseline.
-
Q2: My compound is streaking on the TLC plate and eluting poorly from the column. Why?
A2: Streaking is often a sign of an acidic impurity interacting strongly with the slightly acidic silica gel.[12] This is common if the hydrolyzed carboxylic acid is present.
-
Solution: Add a very small amount of a modifier to your eluent. For an acidic impurity, adding a few drops of triethylamine (~0.1%) to the eluent can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[12] Conversely, if a basic impurity were the issue, a small amount of acetic acid would be used.
Q3: The separation between my product and an impurity is very poor.
A3: This indicates that the eluent is too polar, causing all compounds to move too quickly down the column.
-
Solution: Decrease the polarity of the eluent. For example, if you are using 4:1 Hexanes:Ethyl Acetate, try switching to 9:1 Hexanes:Ethyl Acetate. This will increase the retention time of all compounds on the silica gel, exaggerating the differences in their polarity and improving separation. Also, ensure your column is not overloaded; the amount of crude material should be about 1-5% of the weight of the silica gel.
Protocol: Flash Column Chromatography
-
Preparation: Based on TLC analysis, prepare the eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Select an appropriate size column. Fill it with a slurry of silica gel in the eluent. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This prevents band broadening.
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Achieving Ultimate Purity: Recrystallization
If your product is a solid after chromatography but contains minor impurities, or if it crystallizes directly from the reaction work-up, recrystallization is an excellent final purification step.[13]
Q1: How do I choose a good recrystallization solvent?
A1: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
-
Screening: Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, or a mixture like Ethanol/Water). Heat to dissolve, then cool in an ice bath to observe crystal formation.
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Troubleshooting:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A slow cooling rate is essential for forming pure, well-defined crystals.[13]
-
If it persists, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a "seed crystal" (a tiny particle of the pure solid) to initiate crystallization.
-
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: The Final Verdict: Purity Assessment
Confirming the purity and identity of your final product is essential. A combination of analytical techniques provides the most comprehensive picture.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Analytical Method | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative purity, Rf value | Fast, inexpensive, good for reaction monitoring | Not quantitative, lower resolution |
| HPLC | Quantitative purity (Area %), retention time | High resolution and sensitivity, quantitative[10][14] | Requires specific instrumentation and standards |
| ¹H NMR | Structural confirmation, identification of impurities | Provides detailed structural information, can be quantitative | Requires NMR spectrometer, may not detect all impurities |
| GC-MS | Purity of volatile components, mass confirmation | Excellent for volatile impurities, provides molecular weight | Not suitable for non-volatile or thermally labile compounds |
Q: What are the key signals to look for in the ¹H NMR spectrum of pure this compound?
A: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For the desired product, you should observe:
-
Ethyl Ester Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).[15]
-
Aromatic Protons: A series of multiplets in the aromatic region (typically 7.0-8.0 ppm) consistent with a 1,2,4-trisubstituted benzene ring.
-
Bromoethoxy Group: Two triplets, each integrating to 2H. One for the -OCH₂- protons (around 4.3 ppm) and another for the -CH₂Br protons (further downfield, around 3.8 ppm).
-
Purity Confirmation: The absence of a broad singlet for the phenolic -OH of the starting material and the characteristic signals of any other anticipated impurities is a strong indicator of high purity.
References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- BenchChem. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate.
-
SciRP.org. (2018). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. [Link]
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
-
The Royal Society of Chemistry. (2014). Supporting information. [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]
-
Chegg.com. (2019). Solved This is the 'H NMR spectrum of the starting material, | Chegg.com. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
PubChem - NIH. (n.d.). Ethyl 4-bromobenzoate. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
Study.com. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?. [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. nbinno.com [nbinno.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Overcoming low reactivity of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Technical Support Center: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Welcome to the technical support center for this compound (CAS No. 1130165-74-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and unlock the synthetic potential of this versatile building block. We will move beyond standard protocols to explore the chemical causality behind experimental outcomes, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their expected reactivity?
Answer: Understanding the electronic and steric landscape of the molecule is the first step to predicting its behavior. The molecule has three key functional areas, each with distinct reactivity profiles.
-
Primary Alkyl Bromide (-CH₂-Br): This is the intended primary site for nucleophilic substitution. The bromine atom is a good leaving group, and its position on a primary carbon makes it highly susceptible to SN2 reactions.[1][2] However, the term "low reactivity" often arises from suboptimal reaction conditions rather than an inherently inert C-Br bond.
-
Aromatic Ring: The benzene ring is substituted with three groups that influence its electron density.
-
Fluorine (-F): Strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3][4]
-
Ether (-O-CH₂-): Electron-donating via resonance, which activates the ring (ortho/para directing) for electrophiles and deactivates it for nucleophiles.
-
Ethyl Ester (-COOEt): Strongly electron-withdrawing via induction and resonance, deactivating the ring for electrophiles and activating it for nucleophiles, especially at the ortho and para positions.
-
-
Ethyl Ester (-COOEt): Susceptible to hydrolysis to the corresponding carboxylic acid under either strong acidic or basic conditions. This is a common potential side reaction.
The primary challenge is to achieve selective substitution at the bromoethoxy chain without triggering unwanted side reactions on the aromatic ring or the ester.
Caption: Key reactive sites and potential reaction pathways.
Troubleshooting Guide
Q2: My Sₙ2 reaction with a nitrogen or oxygen nucleophile is extremely slow or incomplete. What is the root cause and how can I fix it?
Answer: This is the most common issue encountered. The "low reactivity" is typically a kinetic barrier, not a thermodynamic one. The cause is often a combination of inappropriate solvent choice, insufficient base strength, or inadequate temperature. The goal is to maximize the nucleophile's strength and ensure sufficient energy for the reaction to proceed.
Causality: SN2 reactions involving neutral nucleophiles (like amines or alcohols) require a base to deprotonate the nucleophile after it attacks or, more commonly, to deprotonate it first to form a more potent anionic nucleophile. The reaction rate is highly dependent on the solvent's ability to solvate the cation of the base without solvating and deactivating the anionic nucleophile.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a stalled Sₙ2 reaction.
Recommended Protocol Adjustments:
| Parameter | Standard Condition (Often Fails) | Optimized Condition (Recommended) | Rationale |
| Solvent | THF, Dichloromethane (DCM) | DMF, DMSO, Acetonitrile | Polar aprotic solvents are superior for SN2. They solvate the cation (e.g., K⁺) but leave the nucleophile "naked" and highly reactive. |
| Base | Triethylamine (TEA), DIPEA | K₂CO₃, Cs₂CO₃, NaH | For O- and N-nucleophiles, a strong, non-nucleophilic inorganic base is needed to generate the reactive anion. Cesium carbonate is particularly effective due to the low lattice energy and high solubility. NaH offers irreversible deprotonation. |
| Temperature | Room Temperature (RT) | 60 - 100 °C | Providing thermal energy is often necessary to overcome the activation energy barrier. Monitor by TLC to avoid decomposition at higher temperatures. |
| Catalyst | None | Potassium Iodide (KI) or TBAI (0.1 eq.) | This is an example of the Finkelstein reaction. The iodide ion is an excellent nucleophile and displaces the bromide. The resulting iodo-intermediate is far more reactive towards the primary nucleophile. |
Q3: I am observing significant side product formation. How do I identify and prevent it?
Answer: Side products typically arise from the competing reaction pathways of elimination (E2), ester hydrolysis, or, less commonly, ether cleavage.
Scenario 1: Elimination Product Detected
-
Identification: You will observe a product with a mass 81 Da less than the starting material (loss of HBr), corresponding to Ethyl 3-fluoro-4-(vinyloxy)benzoate. 1H NMR will show characteristic vinyl protons.
-
Causality: Elimination is favored by strong, sterically hindered bases (e.g., t-BuOK) and high temperatures. While the substrate is a primary bromide (favoring SN2), using a very strong or bulky base can still promote E2.
-
Prevention:
-
Use a less hindered base: K₂CO₃ or Cs₂CO₃ are preferred over alkoxides.
-
Use a less sterically demanding nucleophile if possible.
-
Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable SN2 rate.
-
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
Scenario 2: Ester Hydrolysis
-
Identification: Mass spectrometry will show a product with a mass 28 Da less than the starting material (loss of C₂H₄), corresponding to 4-(2-bromoethoxy)-3-fluorobenzoic acid.
-
Causality: Occurs if reaction conditions are too basic (e.g., using NaOH or KOH) or if the aqueous workup is performed under non-neutral pH for a prolonged period.
-
Prevention:
-
Avoid strong hydroxide bases. Use carbonate bases (K₂CO₃, Cs₂CO₃).
-
Ensure anhydrous conditions during the reaction.
-
Perform aqueous workup carefully: Neutralize the reaction mixture to pH ~7 before extraction.
-
Scenario 3: Ether Cleavage
-
Identification: This is unlikely under standard nucleophilic substitution conditions but can occur if acidic reagents are used. Cleavage would result in 4-hydroxy-3-fluorobenzoate derivatives.
-
Causality: Aryl ethers are cleaved by strong acids like HBr and HI at high temperatures.[5][6][7]
-
Prevention: Strictly avoid strong acidic conditions, especially at elevated temperatures. If your downstream chemistry requires deprotection of the ethyl ester via acid, be aware that the ether linkage may also be at risk.
Experimental Protocols
Protocol 1: Optimized General Procedure for Nucleophilic Substitution
This protocol is a robust starting point for reacting this compound with a generic alcohol (R-OH) or secondary amine (R₂NH) nucleophile.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add the nucleophile (1.1 - 1.5 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Optional Catalyst: Add potassium iodide (KI, 0.1 eq.).
-
-
Reaction Execution:
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction to 80 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LCMS every 2-4 hours.
-
Stain TLC plates with potassium permanganate to visualize both starting material and product.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
References
- Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzo
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.[Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.[Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.[Link]
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.[Link]
-
Nucleophilic Substitution with OH-. (n.d.). Organic Chemistry Revision Sheets.[Link]
-
Substitution Reactions of Halogenoalkanes. (2025). Save My Exams.[Link]
-
Cleavage of Ethers with Acids. (2023). The Organic Chemistry Tutor via YouTube.[Link]
-
Reactions of Ethers: Acidic Cleavage. (n.d.). Organic Chemistry: A Tenth Edition.[Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Troubleshooting Failed Reactions Involving Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Welcome to the technical support center for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven experience to help you navigate your experimental hurdles.
Introduction to the Reagent
This compound is a bifunctional molecule with distinct reactive sites. Understanding its structure is key to troubleshooting its reactions.
-
Primary Alkyl Bromide: The bromoethoxy group is the primary site for SN2 reactions, making it an excellent electrophile for Williamson ether syntheses.
-
Ethyl Ester: This group is susceptible to hydrolysis under strongly basic or acidic conditions.
-
Fluorinated Phenyl Ring: The fluorine atom and the ester group are electron-withdrawing, influencing the overall electronic properties of the molecule.
The most common application for this reagent is reacting it with a nucleophile (typically a phenoxide or alkoxide) to form a more complex ether, a cornerstone reaction in medicinal chemistry and materials science.
Caption: A logical workflow for troubleshooting failed reactions.
Troubleshooting Protocol:
-
Increase Reaction Forcing Conditions:
-
Solution: For sterically hindered nucleophiles, you often need more aggressive conditions. Increase the reaction temperature to the reflux point of your solvent (e.g., DMF boils at 153 °C). Allow the reaction to run for an extended period (24-48 hours).
-
-
Use a More Reactive Counter-ion: The choice of cation can influence the nucleophilicity of the alkoxide/phenoxide.
-
Solution: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the "cesium effect," which results in a more dissociated and therefore more reactive phenoxide.
-
-
Consider Alternative Synthetic Routes: If the Williamson ether synthesis consistently fails, it may be necessary to reverse the roles of the nucleophile and electrophile. This is not possible with the current reagent, but it is a key strategic consideration in synthesis design.
Q4: Could the fluorine on the aromatic ring interfere with the reaction?
In this specific molecule and reaction type (Williamson ether synthesis), direct interference from the fluorine is unlikely to be the primary cause of failure.
Causality & Expert Analysis:
The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by multiple, strongly electron-withdrawing groups positioned ortho and para to it. I[1][2]n your reagent, the primary alkyl bromide is a much more reactive electrophilic site for an SN2 reaction.
However, the fluorine atom does have an electronic effect:
-
Inductive Effect: As a highly electronegative atom, it withdraws electron density through its sigma bonds. This effect is strongest at the ortho and meta positions. T[3]his can slightly influence the overall reactivity but is not typically a prohibitive factor in this type of reaction. The rate-determining step in SNAr is the nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature; however, the C-F bond is very strong, making it a poor leaving group.
Final Checklist for Success
-
Reagent Purity: Confirm the purity of your this compound. Impurities can inhibit the reaction.
-
Nucleophile Purity: Ensure your phenol or alcohol is pure and dry.
-
Atmosphere: For sensitive reactions, especially when using hydrides, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.
-
Monitoring: Do not rely on a fixed time point. Actively monitor your reaction's progress using an appropriate analytical technique like TLC or LC-MS.
By systematically evaluating each parameter of your reaction setup and applying the principles outlined in this guide, you can effectively diagnose and resolve the issues hindering the successful synthesis of your target molecule.
References
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
PrepChem. (n.d.). Preparation of ethyl 4-fluorobenzoate. PrepChem.com. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. [Link]
-
Chemistry LibreTexts. (2020). Ester Chemistry. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
SlidePlayer. (n.d.). Chemical Reactions of Alcohols and Phenols. SlidePlayer. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
TutorChase. (n.d.). What reactions can phenols undergo?. TutorChase. [Link]
-
ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. CP Lab Safety. [Link]
-
Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. [Link]
Sources
Technical Support Center: Column Chromatography Purification of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this specific molecule. Our approach is rooted in fundamental principles and extensive laboratory experience to ensure you can achieve high purity and yield.
Introduction to the Purification Challenge
This compound is a moderately polar aromatic ester. Its purification via normal-phase column chromatography, typically using silica gel, is a standard yet nuanced procedure. Success hinges on the careful selection of a solvent system, proper column packing, and vigilant monitoring. This guide will address common questions and troubleshooting scenarios to navigate these challenges effectively.
The structure of this compound, with its ester, ether, fluoro, and bromo functional groups, contributes to its moderate polarity. This polarity profile dictates its interaction with the stationary and mobile phases during chromatography. Potential impurities may include unreacted starting materials, such as ethyl 4-hydroxy-3-fluorobenzoate and 1,2-dibromoethane, or by-products from the synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for the purification?
A1: The selection of an appropriate solvent system (eluent) is critical for a successful separation. The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate.
-
Starting Point: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] A common initial trial would be a 4:1 to 1:1 mixture of Hexanes:Ethyl Acetate.
-
TLC Analysis: Run TLC plates with your crude reaction mixture in various solvent ratios. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[2] A higher Rf means the compound will elute too quickly, leading to poor separation. A lower Rf indicates it will take a long time to elute, potentially leading to band broadening.
-
Spot Visualization: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[2][3][4] Halogenated compounds can also sometimes be visualized using specific stains like silver nitrate.[5]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For a moderately difficult separation, a ratio of 50:1 is a good starting point. The exact amount will depend on the difficulty of the separation. If the TLC shows impurities are very close to your product, a higher ratio of silica to sample is recommended.
Q3: What is the best way to pack the column?
A3: Proper column packing is essential to avoid issues like channeling, which leads to poor separation.[6][7] There are two common methods:
-
Dry Packing: In this method, the dry silica gel is added to the column, followed by the eluent. This method is simpler but can sometimes lead to air bubbles being trapped.
-
Wet Packing (Slurry Method): This is the more recommended method. A slurry of the silica gel in the initial, least polar eluent is prepared and then poured into the column.[6] This method minimizes the chances of trapping air bubbles and ensures a more homogenous packing.
Regardless of the method, always ensure the silica bed is level and topped with a thin layer of sand to prevent disturbance when adding the solvent.[8]
Q4: How should I load my sample onto the column?
A4: The sample should be loaded in a concentrated band at the top of the column.[9]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8] Use a pipette to carefully apply the solution to the top of the silica gel, just below the layer of sand.
-
Dry Loading: If your compound is not very soluble in the eluent, you can use the dry loading method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[10]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not moving from the origin (Rf ≈ 0) | The eluent is not polar enough. | Increase the polarity of the eluent by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). |
| Product is running with the solvent front (Rf ≈ 1) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of product and impurities (spots are too close on TLC) | The solvent system is not optimal. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. A shallower solvent gradient during the column run can also improve separation.[11] |
| Streaking of spots on the TLC plate | The sample is overloaded on the TLC plate. The compound is highly polar and interacting strongly with the silica. The sample is not fully dissolved. | Spot a more dilute solution on the TLC plate. Add a small amount of a polar solvent like methanol or acetic acid to the eluent (for TLC only, to diagnose the issue). Ensure the sample is fully dissolved before spotting. |
| The column runs dry | Insufficient solvent was added, or the flow rate was too high. | Never let the solvent level drop below the top of the silica gel, as this can cause cracking of the stationary phase and poor separation.[7] Always keep the column topped up with eluent. |
| Cracks or channels form in the silica bed | Improper packing of the column. | This usually happens with dry packing if not done carefully. It is best to repack the column using the slurry method to ensure a homogenous bed.[6][7] |
| Product appears to be degrading on the column | The bromoethoxy group might be unstable on the acidic silica gel. | Test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed. If degradation is suspected, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent during slurry preparation) or switch to a less acidic stationary phase like alumina.[11] |
| Fractions are very dilute | Too much solvent was used for elution, or the column is too large for the amount of sample. | Concentrate the fractions using a rotary evaporator to check for the presence of your compound. Use a smaller column or less solvent for future purifications. |
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Poor Separation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of Calgary, Department of Chemistry. Column Chromatography. [Link]
-
Reich, H. J. (n.d.). Purification of Laboratory Chemicals. University of Wisconsin. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
University of Calgary, Department of Chemistry. Column Chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Millar, S. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews. [Link]
-
Royal Society of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2025, October 22). Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases. [Link]
-
UCLA Chemistry. TLC Visualization Methods. [Link]
- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. [Link]
-
World Journal of Pharmaceutical Research. amino benzoate moiety promoted. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. epfl.ch [epfl.ch]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Preventing Dimerization of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate in their synthetic routes. We will address a common and frustrating side reaction—dimerization—providing in-depth mechanistic insights, troubleshooting strategies, and optimized protocols to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant high-molecular-weight impurity in my reaction. What is the likely cause of dimerization when using this compound?
A: The most probable cause of dimerization is a secondary reaction pathway initiated by the base used in your primary synthesis. This compound is an alkylating agent, designed to react with a nucleophile in a Williamson ether synthesis.[1] However, under certain conditions, the ethyl ester functional group can be hydrolyzed by the base (or trace water) to form a carboxylate and, more importantly, the corresponding phenoxide. This newly formed phenoxide is a potent nucleophile that can attack the bromoethoxy group of a second molecule of the starting material, leading to an unwanted dimer via an intermolecular SN2 reaction.[2]
This side reaction is particularly problematic with strong, nucleophilic bases (like NaOH or KOH) or when reactions are run at elevated temperatures for extended periods.
Caption: Troubleshooting flowchart for dimerization issues.
Optimized Experimental Protocols
Protocol 1: Standard Optimized Williamson Ether Synthesis
This protocol is designed as the first approach to minimize dimerization by using a mild base and controlled temperature.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add your nucleophile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (to make a ~0.1 M solution based on the nucleophile).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes.
-
Addition: Add this compound (1.1 eq) to the suspension in a single portion.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup: Once the starting nucleophile is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol Using High Dilution
This protocol is recommended when dimerization remains a significant issue even under optimized standard conditions.
-
Setup: In a three-neck, flame-dried flask under an inert atmosphere, prepare a solution of your nucleophile (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq) in anhydrous DMF (to make a final concentration of ~0.05 M). In a separate, dry syringe, prepare a solution of this compound (1.05 eq) in anhydrous DMF.
-
Slow Addition: Place the syringe on a syringe pump. Heat the flask containing the nucleophile and base to 50 °C. Begin the slow addition of the alkylating agent solution via the syringe pump over a period of 4-8 hours.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 50 °C for an additional 2-4 hours, or until reaction monitoring indicates completion.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with water to remove the DMF, followed by a brine wash. Dry the organic layer, concentrate, and purify as described in Protocol 1.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]
-
Wikipedia. High dilution principle. [Link]
-
S. K. & P. S. Kalsi. (n.d.). Synthesis by high dilution principle. [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
Sources
Technical Support Center: A Guide to the Stability and Storage of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Welcome to our dedicated technical support center for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block in their experimental workflows. Here, we provide in-depth, field-proven insights into the stability and optimal storage conditions for this reagent, moving beyond generic recommendations to explain the underlying chemical principles. Our goal is to empower you to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] While some suppliers may indicate room temperature storage is acceptable for short periods, for extended storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation pathways. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants.[1]
Q2: Is this compound sensitive to light or air?
While the fluorinated benzoate core generally imparts a degree of photostability, it is best practice to store the compound in an amber or opaque vial to protect it from light, which can potentially catalyze degradation over time.[2][3] The compound is not known to be acutely air-sensitive, but storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation and moisture.
Q3: What are the primary signs of degradation to look for?
Visual inspection can be the first indicator of degradation. A pure sample of this compound should be a clear, colorless to light yellow liquid.[4][5] Any significant color change, such as darkening or the formation of precipitates, suggests decomposition. For a more definitive assessment, analytical techniques such as NMR or LC-MS can be employed to check for the presence of impurities or degradation products.
Q4: What are the main chemical incompatibilities of this compound?
This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[1][5] Strong bases can promote the hydrolysis of the ester and the bromoethoxy group, while strong acids can catalyze ester hydrolysis. Strong oxidizing agents can lead to unwanted side reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
Unforeseen experimental results can often be traced back to the quality of the starting materials. This guide will help you troubleshoot common issues that may arise from the improper storage or handling of this compound.
Scenario 1: Low Yield in a Nucleophilic Substitution Reaction
-
Issue: You are performing a reaction where the bromine of the bromoethoxy group is displaced by a nucleophile, but you observe a significantly lower yield than expected.
-
Potential Cause: The primary alkyl bromide in the bromoethoxy group is susceptible to hydrolysis, especially in the presence of moisture and basic conditions.[6] If the compound has been stored improperly, a portion of it may have hydrolyzed to the corresponding alcohol, rendering it unreactive in your desired substitution reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a dry environment.
-
Analytical Check: Run a quick analytical check (e.g., 1H NMR) of your starting material to look for the presence of the hydrolyzed alcohol impurity.
-
Use Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent in-situ hydrolysis.
-
Scenario 2: Appearance of an Unexpected Byproduct in a Reaction Involving the Ester Group
-
Issue: You are performing a reaction that targets the ester functionality (e.g., saponification or reduction), but you isolate an unexpected byproduct.
-
Potential Cause: The ester group can undergo hydrolysis to the corresponding carboxylic acid if exposed to acidic or basic conditions and moisture. This free acid may participate in side reactions or complicate your purification process.
-
Troubleshooting Steps:
-
Check for Acidity: Test the pH of your stored compound (if in solution) or look for signs of acidic impurities via analytical methods.
-
Purify Before Use: If you suspect degradation, consider purifying the starting material by column chromatography before use.
-
Control Reaction pH: Carefully control the pH of your reaction to favor the desired transformation of the ester group.
-
Scenario 3: Inconsistent Reaction Outcomes
-
Issue: You are experiencing variability in your reaction outcomes when using different batches or even the same batch of the compound over time.
-
Potential Cause: This can be a sign of gradual degradation. Thermal decomposition is a possibility, especially if the compound has been exposed to high temperatures. The thermal decomposition of ethyl benzoates can lead to the formation of the corresponding benzoic acid and ethylene.[7][8][9]
-
Troubleshooting Steps:
-
Review Storage Temperature: Ensure the compound has not been exposed to excessive heat during storage or handling.[4]
-
Aliquot the Reagent: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
-
Re-qualify Older Stock: Before using an older batch of the compound, it is prudent to re-analyze it to confirm its purity and integrity.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) for long-term; Room temperature for short-term.[10][11] | Minimizes the rate of hydrolysis and thermal decomposition. |
| Atmosphere | Tightly sealed container.[1] Inert gas (Argon/Nitrogen) is recommended for long-term storage. | Prevents moisture ingress and oxidation. |
| Light Exposure | Store in an amber or opaque vial. | Protects against potential light-catalyzed degradation.[2][3] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents.[1][5] | Avoids unwanted chemical reactions and degradation. |
Experimental Protocols
Protocol 1: Quality Control Check of this compound via 1H NMR
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a 1H NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic peaks for the ethyl ester and the bromoethoxy group.
-
Look for the absence of a broad peak corresponding to a hydroxyl proton, which would indicate hydrolysis of the bromoethoxy group.
-
Check for the absence of a carboxylic acid proton peak, which would indicate hydrolysis of the ester.
-
Integrate the peaks to ensure the correct proton ratios, confirming the purity of the compound.
-
Visualizing Stability and Troubleshooting
Diagram 1: Key Stability Considerations
This diagram illustrates the main factors that can affect the stability of this compound.
Caption: Key factors influencing the stability of the compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose experimental issues potentially related to the stability of the starting material.
Caption: A step-by-step guide to troubleshooting experimental issues.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
- Sahoo, H., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291.
- Smith, G. G., & Bagley, F. D. (1962). Pyrolysis Studies. VII. Rates of Thermal Decomposition of Substituted Ethyl Benzoates. The Journal of Organic Chemistry, 27(10), 3749–3751.
- Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
-
YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Retrieved from [Link]
- Smith, G. G., & Jones, D. A. K. (1963). Pyrolysis Studies: X. Rates of the Thermal Decomposition of ortho-Substituted Ethyl Benzoates in the Gas Phase. Canadian Journal of Chemistry, 41(8), 1871–1879.
- Li, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12725–12735.
-
Sahoo, H., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(9), 2005-2017.
-
Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from [Link]
- Smith, G. G., & Jones, D. A. K. (1963). PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. Canadian Journal of Chemistry, 41(8), 1871-1879.
- Kande, L. E., & Kande, L. E. (2007). Thermal Decomposition of Some Chemical Compounds Used As Food Preservatives and Kinetic Parameters of This Process. Acta Alimentaria, 36(3), 365-372.
-
Li, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. Retrieved from [Link]
-
Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. pubs.rsc.org. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. calpaclab.com [calpaclab.com]
- 11. nbinno.com [nbinno.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a substituted aromatic compound, presents an interesting case for ¹H NMR analysis due to the varied electronic environments of its protons. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this technique with other analytical methods, and offers practical, field-proven insights for its characterization.
The Strategic Importance of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the presence of key functional groups: The characteristic signals for the ethyl ester, the bromoethoxy chain, and the substituted aromatic ring can be readily identified.
-
Establish connectivity: Through the analysis of spin-spin coupling, we can piece together the molecular puzzle, confirming which protons are adjacent to one another.
-
Verify substitution patterns: The splitting patterns and chemical shifts of the aromatic protons provide definitive evidence for the 1,3,4-substitution pattern on the benzene ring.
The choice to rely on ¹H NMR as the principal method for structural verification is therefore not one of convenience, but of strategic necessity for robust and reliable characterization.
Deconstructing the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound can be logically dissected into three key regions, each corresponding to a distinct structural motif of the molecule. The following analysis is based on established chemical shift principles and data from analogous compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
The Aliphatic Region: Ethyl and Bromoethoxy Groups
This region of the spectrum contains the signals for the protons of the ethyl ester and the 2-bromoethoxy side chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 | 3H |
| -OCH₂CH₂Br | ~3.70 | Triplet (t) | ~6.5 | 2H |
| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₂Br | ~4.35 | Triplet (t) | ~6.5 | 2H |
Causality Behind the Chemical Shifts and Multiplicities:
-
Ethyl Group (-OCH₂CH₃): The methyl protons (-CH₃) appear as a triplet around 1.40 ppm due to coupling with the adjacent methylene protons (-OCH₂-). The methylene protons are deshielded by the adjacent oxygen atom, shifting their signal downfield to approximately 4.40 ppm. They appear as a quartet due to coupling with the three methyl protons, following the n+1 rule.
-
Bromoethoxy Group (-OCH₂CH₂Br): The two methylene groups of the bromoethoxy chain are chemically distinct. The protons on the carbon adjacent to the bromine atom (-CH₂Br) are expected around 3.70 ppm. The protons on the carbon adjacent to the ether oxygen (-OCH₂-) are shifted further downfield to about 4.35 ppm due to the oxygen's stronger deshielding effect. Both signals are expected to be triplets, as each methylene group is coupled to the other.
The Aromatic Region: A Complex System
The aromatic region of the spectrum provides crucial information about the substitution pattern of the benzene ring. The fluorine atom introduces additional complexity due to ¹H-¹⁹F coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-5 | ~7.20 | Triplet (t) | J(H-H) ≈ 8.5 | 1H |
| H-2 | ~7.80 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 11.0 | 1H |
| H-6 | ~7.85 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 2.0 | 1H |
Expert Insights into the Aromatic Splitting Patterns:
-
H-5: This proton is coupled to the adjacent H-6 and shows a large ortho coupling. It will appear as a triplet due to coupling with H-6 and the more distant fluorine, which will have a smaller coupling constant.
-
H-2: This proton experiences ortho coupling to the adjacent fluorine atom, resulting in a large coupling constant. It is also meta to H-6, leading to a smaller coupling constant. This will result in a doublet of doublets.
-
H-6: This proton is ortho to H-5, resulting in a large coupling constant. It is also para to the fluorine atom, which will result in a smaller coupling constant, again producing a doublet of doublets.
Experimental Protocol for ¹H NMR Analysis
A self-validating protocol is essential for obtaining high-quality, reproducible ¹H NMR data.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Interplay of analytical techniques for comprehensive characterization.
Trustworthiness and Self-Validation
The protocols and interpretations presented here are designed to be self-validating. The consistency between the expected chemical shifts and coupling constants derived from fundamental principles and the experimentally obtained spectrum serves as the primary validation. Any significant deviation would necessitate further investigation, such as 2D NMR experiments (COSY, HSQC) to unequivocally establish the proton-proton and proton-carbon correlations.
Conclusion
The ¹H NMR characterization of this compound is a clear demonstration of the power of this technique in modern chemical analysis. By systematically analyzing the distinct regions of the spectrum and understanding the underlying principles of chemical shifts and coupling, researchers can confidently confirm the structure of this molecule. When integrated with complementary techniques like ¹³C NMR, MS, and IR, a complete and robust analytical picture emerges, ensuring the scientific integrity of any research or development program.
References
A Senior Application Scientist's Guide to Validating Products from Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery and development, the unequivocal structural validation of synthesized molecules is paramount.[1][2][3] Small molecule building blocks, such as Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, are pivotal in constructing complex pharmaceutical agents. Their reactivity must be precisely controlled and the resulting products rigorously characterized to ensure safety, efficacy, and reproducibility. This guide provides an in-depth, technically-grounded framework for validating the structures of products derived from this versatile reagent, moving beyond mere procedural steps to explain the causal logic behind experimental choices.
Anticipated Reactivity of this compound
Understanding the inherent reactivity of the starting material is the first step in predicting potential products and designing a suitable validation strategy. This compound possesses three key reactive sites:
-
The Bromoethoxy Side Chain: The primary alkyl bromide is an excellent electrophile, highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This is the most common reaction pathway for this molecule.
-
The Ethyl Ester: This functional group can undergo hydrolysis (saponification) under basic or acidic conditions to yield the corresponding carboxylic acid. It can also react with amines to form amides, typically under harsher conditions than the SN2 reaction.
-
The Aromatic Ring: The fluorine and bromoethoxy substituents direct the regiochemistry of any potential electrophilic aromatic substitution, though these reactions are less common starting points for this specific building block.
A primary synthetic route would involve the displacement of the bromide, making it the focal point of our validation efforts.
The Analytical Toolkit for Structural Elucidation
A multi-faceted analytical approach is essential for unambiguous structure determination.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule.[5] For derivatives of this compound, a suite of NMR experiments is required.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their functional group type (e.g., C=O, aromatic C-F, aliphatic CH₂).
-
¹⁹F NMR (Fluorine NMR): As fluorine is not naturally abundant in most biological systems or reagents, ¹⁹F NMR offers a very clean and sensitive window into the molecule.[7][8] The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment of the aromatic ring, making it a superb probe for confirming that reactions have not inadvertently altered the core scaffold.[7][8][9][10]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound, which is a critical piece of confirmatory data. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing highly accurate mass measurements. The fragmentation pattern can also offer clues about the molecule's structure.[11][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. For instance, a successful reaction at the bromoethoxy chain would leave the ester's carbonyl (C=O) stretch (~1720 cm⁻¹) intact.
Case Study: Synthesis and Validation of Ethyl 3-fluoro-4-(2-morpholinoethoxy)benzoate
To illustrate the validation process, we will examine a representative SN2 reaction: the displacement of the bromide with morpholine.
Reaction: this compound + Morpholine → Ethyl 3-fluoro-4-(2-morpholinoethoxy)benzoate
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base and morpholine (1.2 eq).
-
Execution: Stir the reaction mixture at 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of solvent and purify using column chromatography on silica gel to isolate the pure product.
Data Interpretation and Validation
The core of the validation lies in comparing the spectral data of the starting material with that of the purified product.
| Technique | Starting Material (Expected) | Product (Expected) | Causality and Interpretation |
| ¹H NMR | Triplet ~3.8 ppm (-CH₂-Br), Triplet ~4.5 ppm (-O-CH₂-) | Upfield shift of both triplets. New signals for morpholine protons (~2.5 ppm and ~3.7 ppm). | The electron-withdrawing bromine atom deshields the adjacent methylene protons, causing them to appear at a lower field (~3.8 ppm). Replacing Br with the less electronegative nitrogen of morpholine causes a characteristic upfield shift. The appearance of morpholine's proton signals is a key indicator of success. |
| ¹³C NMR | Signal ~30 ppm (-CH₂-Br) | Disappearance of the ~30 ppm signal. Appearance of new signals for morpholine carbons (~54 ppm and ~67 ppm). | The carbon attached to the bromine is clearly identifiable. Its disappearance and the emergence of new aliphatic carbon signals corresponding to the morpholine ring confirm the substitution. |
| ¹⁹F NMR | Single peak at a characteristic shift | Minimal change in chemical shift. | The fluorine atom is distant from the reaction site. A stable chemical shift provides confidence that the aromatic core of the molecule remained unchanged during the reaction. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₁₃BrFO₃ | [M+H]⁺ peak corresponding to C₁₅H₂₁FNO₄ | The observed molecular ion must match the calculated exact mass of the expected product. The isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) in the starting material's mass spectrum will be absent in the product. |
| IR Spec | C-Br stretch (~650 cm⁻¹), C=O stretch (~1720 cm⁻¹) | Absence of C-Br stretch. C=O stretch remains (~1720 cm⁻¹). | The disappearance of the carbon-bromine bond vibration confirms the substitution, while the persistence of the strong carbonyl peak shows the ester group is intact. |
This systematic, multi-technique comparison creates a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
Visualizing the Validation Workflow
A logical workflow ensures that all necessary data is collected and interpreted systematically.
Caption: Workflow for Synthesis, Purification, and Structural Validation.
Comparison with an Alternative Synthetic Approach
To further contextualize the validation, consider an alternative synthesis for the same target molecule: a Williamson ether synthesis.
-
Alternative Route: Ethyl 3-fluoro-4-hydroxybenzoate + 4-(2-chloroethyl)morpholine
-
Comparison: While this route also yields the desired product, it introduces different potential impurities. For instance, unreacted Ethyl 3-fluoro-4-hydroxybenzoate could be present. The validation toolkit would remain the same, but the focus of the analysis would shift slightly. In the ¹H NMR, one would be vigilant for the absence of the broad phenolic -OH peak from the hydroxy-benzoate starting material, in addition to confirming the presence of the morpholinoethoxy side chain. This highlights how the choice of synthetic route directly informs the specific data points that must be scrutinized during validation.
Troubleshooting and Logic of Spectral Interpretation
The power of this analytical suite is not just in confirmation, but also in identifying failures and side products.
-
Scenario: The ¹H NMR shows the expected morpholine signals, but the ester triplet and quartet are absent, replaced by aromatic signals consistent with a carboxylic acid.
-
Interpretation: This indicates that the desired SN2 reaction occurred, but was followed by unintentional hydrolysis (saponification) of the ethyl ester. The mass spectrum would corroborate this with a molecular weight 28 Da lower than expected (loss of C₂H₄).
This logical deduction, based on combining data from different techniques, is the hallmark of expert-level structural validation.
Caption: Convergent logic model for structural confirmation.
By adhering to this comprehensive, logic-driven validation strategy, researchers can ensure the structural integrity of their synthesized compounds, a foundational requirement for advancing any drug development program.
References
-
PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
-
Dahlin, J. L., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]
-
Bruker. Introduction to 19F NMR in Modern Drug Development. Bruker Corporation. [Link]
-
Gee, C. T., et al. (2021). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. [Link]
-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
-
Leung, S. S. F., et al. (2021). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences. [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
Sources
- 1. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. jchps.com [jchps.com]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to 19F NMR in Modern Drug Development | Bruker [bruker.com]
- 10. scispace.com [scispace.com]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of Novel Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate Analogs
Introduction
The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic incorporation of various substituents onto the phenyl ring allows for the fine-tuning of their physicochemical properties and biological activities. This guide focuses on a specific derivative, Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, and explores the biological potential of its structurally related analogs. Through a systematic comparison, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy, providing valuable insights for researchers and professionals in drug discovery and development. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1][2] More recently, research has expanded to investigate their potential as anticancer agents, with studies showing that certain derivatives can inhibit cancer cell growth through various mechanisms.[3][4][5] The introduction of halogen atoms, such as fluorine and bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic effects.[6][7][8]
This guide will delve into the synthesis of a parent compound, this compound (Compound 1 ), and a series of its analogs with systematic modifications. We will then present a comparative analysis of their in vitro antibacterial and anticancer activities, supported by detailed experimental protocols. The causality behind experimental choices and the interpretation of the resulting data will be discussed to provide a comprehensive understanding of the SAR within this novel class of compounds.
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs was designed to be efficient and modular, allowing for the introduction of chemical diversity. The general synthetic scheme is outlined below. The choice of starting materials and reagents is critical for achieving good yields and purity. For instance, the use of a fluorinated phenol as a precursor is a common strategy in the synthesis of fluorinated aromatic compounds.[9]
General Synthetic Workflow
Caption: General workflow for the synthesis of the target compounds.
Experimental Protocol: Synthesis of this compound (Compound 1)
-
Reaction Setup: To a solution of ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) was added, and the mixture was stirred at room temperature for 15 minutes.
-
Addition of Reagent: 1,2-Dibromoethane (3.0 eq) was then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction was heated to 80°C and stirred for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound as a white solid.
Comparative Biological Evaluation
The synthesized analogs were screened for their antibacterial and anticancer activities to establish a preliminary structure-activity relationship. The choice of these assays was based on the known biological profiles of benzoate derivatives.[1][3][4]
Antimicrobial Activity
The antimicrobial efficacy of the compounds was evaluated against a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Benzoic acid derivatives are known to possess antibacterial activity.[2][10]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in nutrient broth. The bacterial suspension was then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in nutrient broth in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
| Compound ID | R1 | R2 | Staphylococcus aureus | Escherichia coli |
| 1 | F | Br | 16 | 32 |
| 2 | H | Br | 32 | 64 |
| 3 | Cl | Br | 8 | 16 |
| 4 | F | I | 8 | 16 |
| 5 | F | Cl | 32 | 64 |
| 6 | OCH₃ | Br | 64 | >128 |
In Vitro Anticancer Activity
The cytotoxic potential of the synthesized compounds was assessed against the human colorectal cancer cell line HT-29. The IC₅₀ value, the concentration of the compound required to inhibit 50% of cell growth, was determined using the MTT assay. Several studies have highlighted the anticancer potential of novel benzoate derivatives.[3][4][11]
-
Cell Seeding: HT-29 cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for another 4 hours.
-
Absorbance Measurement: The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.
| Compound ID | R1 | R2 | HT-29 IC₅₀ (µM) |
| 1 | F | Br | 25.4 |
| 2 | H | Br | 48.2 |
| 3 | Cl | Br | 15.8 |
| 4 | F | I | 12.1 |
| 5 | F | Cl | 35.7 |
| 6 | OCH₃ | Br | 75.3 |
Structure-Activity Relationship (SAR) Analysis
The biological data presented in Tables 1 and 2 provide valuable insights into the structure-activity relationships of this series of compounds.
Caption: Key structural modifications influencing biological activity.
Impact of Substituents on Antibacterial Activity
The antimicrobial screening results suggest that the nature of the halogen at the R1 and R2 positions significantly influences the antibacterial potency.
-
Effect of R1 Substituent: The presence of a halogen at the R1 position appears to be beneficial for activity. Comparing Compound 1 (R1=F) and Compound 2 (R1=H), the fluorine-containing analog exhibits superior activity. The introduction of a more electronegative chlorine atom in Compound 3 (R1=Cl) further enhances the potency against both bacterial strains. Conversely, the electron-donating methoxy group in Compound 6 (R1=OCH₃) leads to a significant decrease in activity.
-
Effect of R2 Substituent: The nature of the halogen in the bromoethoxy side chain also plays a crucial role. Replacing the bromine in Compound 1 with iodine (Compound 4 ) results in enhanced antibacterial activity. This could be attributed to the increased lipophilicity and better membrane permeability of the iodo-analog. In contrast, substituting bromine with chlorine (Compound 5 ) leads to a slight decrease in activity.
Impact of Substituents on Anticancer Activity
The in vitro cytotoxicity data against the HT-29 cell line reveals a similar trend, underscoring the importance of halogen substitution for anticancer efficacy.
-
Effect of R1 Substituent: Halogenation at the R1 position is critical for cytotoxic activity. Compound 2 (R1=H) is the least potent, while the fluorinated (Compound 1 ) and chlorinated (Compound 3 ) analogs show significantly improved activity. The electron-donating methoxy group in Compound 6 is detrimental to the anticancer effect.
-
Effect of R2 Substituent: The most potent compound in this series is Compound 4 , which features an iodine atom in the side chain. This suggests that a larger, more polarizable halogen at this position enhances the cytotoxic potential, possibly through improved interactions with the biological target.
Conclusion
This comparative guide provides a preliminary yet insightful overview of the biological activities of a novel series of this compound analogs. The systematic structural modifications have allowed for the elucidation of key structure-activity relationships. The presence of halogens on both the aromatic ring and the ethoxy side chain is crucial for both antibacterial and anticancer activities. Specifically, a chloro or fluoro group at the R1 position and an iodo group at the R2 position appear to be the most favorable substitutions for enhanced potency.
The findings presented here serve as a solid foundation for the further development of this chemical scaffold. Future studies should focus on expanding the library of analogs to explore a wider range of substituents and to investigate the mechanism of action of the most potent compounds. The detailed experimental protocols provided herein offer a validated starting point for researchers aiming to build upon this work in the quest for novel therapeutic agents.
References
- WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google P
-
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed. [Link]
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. [Link]
-
Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. [Link]
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. [Link]
-
Structure activity relationship of the synthesized compounds - ResearchGate. [Link]
-
Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society. [Link]
-
Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC - NIH. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed. [Link]
Sources
- 1. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of novel molecular scaffolds is paramount. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate stands as a key building block, offering a versatile platform for the introduction of a bromoethoxy moiety onto a fluorinated benzoic acid core. This guide provides an in-depth technical overview of a robust synthetic strategy for this compound, alongside a critical comparison of alternative reagents for the key etherification step. The information presented herein is grounded in established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.
Strategic Synthesis of this compound
A logical and efficient synthetic approach to this compound involves a two-step sequence, commencing with the readily available 4-hydroxy-3-fluorobenzoic acid. This strategy ensures high yields and facile purification of the intermediate and final products.
The overall synthetic pathway is depicted below:
Caption: Proposed two-step synthesis of this compound.
Part 1: Fischer Esterification of 4-hydroxy-3-fluorobenzoic acid
The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Using a large excess of ethanol not only serves as the reactant but also as the solvent, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-fluorobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (20-fold molar excess).
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Characterization of Ethyl 4-hydroxy-3-fluorobenzoate (Predicted)
| Parameter | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shifts | δ 7.8-7.9 (m, 2H, Ar-H), δ 6.9-7.0 (t, 1H, Ar-H), δ 5.5-6.5 (br s, 1H, OH), δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | δ 165.5 (C=O), δ 152.0 (d, JCF = 245 Hz, C-F), δ 145.0 (C-OH), δ 125.0 (d, JCF = 3 Hz, C-H), δ 122.0 (C-CO), δ 118.0 (d, JCF = 19 Hz, C-H), δ 116.0 (d, JCF = 22 Hz, C-H), δ 61.0 (OCH₂CH₃), δ 14.0 (OCH₂CH₃) |
Part 2: Williamson Ether Synthesis: A Comparative Analysis of Alkylating Agents
The second and final step is the O-alkylation of the phenolic hydroxyl group of ethyl 4-hydroxy-3-fluorobenzoate. The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[4][5] The choice of the alkylating agent is critical and influences reaction conditions, yield, and safety.
Core Protocol: O-Alkylation with 1,2-Dibromoethane
1,2-dibromoethane is a common and effective reagent for introducing a bromoethoxy group.[6][7]
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-hydroxy-3-fluorobenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF. Add a suitable base, like anhydrous potassium carbonate (2-3 eq), and stir the suspension.
-
Alkylation: To the stirred suspension, add 1,2-dibromoethane (3.0 eq).
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Mechanism of the Williamson Ether Synthesis.
Comparative Analysis of Alternative Alkylating Agents
While 1,2-dibromoethane is effective, other reagents can be employed for the introduction of a hydroxyethyl or a protected hydroxyethyl group. The choice of reagent has significant implications for the reaction's efficiency and safety profile.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| 1,2-Dibromoethane | Br-CH₂-CH₂-Br | - Readily available and cost-effective.- Good leaving group (Br⁻). | - Toxic and a suspected carcinogen.- Potential for dialkylation as a side reaction. | Moderate to high temperatures (reflux in acetone or DMF). |
| 2-Chloroethanol | Cl-CH₂-CH₂-OH | - Directly introduces the hydroxyethyl group.- Can be more selective for mono-alkylation. | - Chlorine is a poorer leaving group than bromine, requiring harsher conditions.- Highly toxic. | Higher temperatures and stronger bases may be required.[8] |
| Ethylene Carbonate | (CH₂O)₂CO | - "Green" and safer alternative to ethylene oxide and dihaloethanes.- Byproducts are generally benign. | - Requires higher temperatures and often a catalyst.- Can lead to the formation of carbonate byproducts.[9] | High temperatures (150-200 °C), often with a basic catalyst. |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic and reactive.[4]
-
Base: Anhydrous potassium carbonate is a common and effective base for deprotonating phenols. It is easily removed by filtration after the reaction. Stronger bases like sodium hydride can also be used but require stricter anhydrous conditions.
-
Phase Transfer Catalysis: For reactions involving a solid base and a liquid organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the alkoxide into the organic phase, thereby accelerating the reaction rate and allowing for milder conditions.[10]
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving Fischer esterification followed by Williamson ether synthesis. While 1,2-dibromoethane is a standard and efficient reagent for the etherification step, researchers must consider the trade-offs between reactivity, safety, and reaction conditions when selecting an alkylating agent. Alternatives such as 2-chloroethanol and ethylene carbonate offer different safety profiles and reactivity patterns that may be advantageous in specific contexts. A thorough understanding of the underlying reaction mechanisms and the influence of various experimental parameters is crucial for the successful and safe synthesis of this valuable chemical intermediate.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Sundriyal, S. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, SP253. DOI: 10.1039/SP253
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]
- NAT INST OF PHARMA R & D CO LTD. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. CN103664538A.
- BenchChem. (2025).
- Di Girolamo, M., et al. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4(9), 3069-3078.
- Gevorkyan, G. A., et al. (1986).
- CN104326915A. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
- Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
- Macmillan Group. (2008, April 10).
- The Royal Society of Chemistry. (2014).
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- FAO. (1995).
-
The Organic Chemistry Tutor. (2022, January 31). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]
- Methods for manufacturing phenoxyethanol. (2020). US20200199057A1.
- Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether. (2015). CN105016984A.
- Wang, J., et al. (2018). A simple synthesis of ethylene carbonate from carbon dioxide and 2-chloroethanol using silica gel as a catalyst.
- Preparation method of ethyl paraben. (2016). CN106397193A.
- Chegg. (2022, February 4). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure.
- Iranian Journal of Chemical Engineering. (2012). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)
- Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.
- Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Organic Syntheses Procedure. (n.d.).
- BenchChem. (2025).
- Roy, S. C., & Guin, C. (2007). ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction.
- Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Experiment 10.
- Sharma, M. M. (1995). Phase Transfer Catalysis: Chemistry and Engineering. CORE.
- Fischer Esterific
- Makosza, M. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654.
- Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (2014).
- Quora. (2023, February 24).
- The Royal Society of Chemistry. (n.d.).
- Silverstein, R. M. (2011).
- The Good Scents Company. (n.d.).
- ChemicalBook. (n.d.).
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 8. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 9. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate: A Comparative Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Executive Summary: Choosing the Optimal Path
The synthesis of this compound primarily revolves around the etherification of the readily available precursor, Ethyl 4-hydroxy-3-fluorobenzoate. Two classical and robust methodologies stand out: the Williamson Ether Synthesis and the Mitsunobu Reaction. This guide will dissect these two approaches, presenting a head-to-head comparison of their reaction principles, operational complexities, and potential outcomes. Furthermore, we will explore the use of Phase Transfer Catalysis (PTC) as a powerful optimization for the Williamson route.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Ethyl 4-hydroxy-3-fluorobenzoate, 1,2-dibromoethane, Base (e.g., K₂CO₃) | Ethyl 4-hydroxy-3-fluorobenzoate, 2-bromoethanol, PPh₃, DEAD or DIAD |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Conditions | Generally requires heating | Often proceeds at room temperature |
| Byproducts | Inorganic salts (easily removed) | Triphenylphosphine oxide, reduced azodicarboxylate (can be challenging to remove) |
| Scalability | Generally straightforward | Can be challenging due to byproduct removal |
| Stereochemistry | Not applicable for this synthesis | Proceeds with inversion of configuration (not relevant here) |
| Cost-Effectiveness | Generally more cost-effective | Reagents can be more expensive |
Route 1: The Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of our target molecule, this involves the deprotonation of the phenolic hydroxyl group of Ethyl 4-hydroxy-3-fluorobenzoate to form a phenoxide, which then acts as a nucleophile to displace a bromide from 1,2-dibromoethane.
Mechanistic Rationale
The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), with a weak base like potassium carbonate (K₂CO₃). The base is sufficient to deprotonate the acidic phenol. The resulting phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct where the phenoxide reacts at both ends of the dibromoethane.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Ethyl 4-hydroxy-3-fluorobenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Ethyl 4-hydroxy-3-fluorobenzoate (1.0 eq) in anhydrous acetone (10 mL per gram of starting material), add anhydrous potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Optimization with Phase Transfer Catalysis (PTC)
For large-scale synthesis or when dealing with less soluble reactants, a phase-transfer catalyst can significantly enhance the reaction rate.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the solid phase (or an aqueous phase if a different base is used) to the organic phase where the reaction with 1,2-dibromoethane occurs.[4][5] This often allows for lower reaction temperatures and shorter reaction times.
PTC-Enhanced Protocol Modification:
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) to the initial reaction mixture.
-
The reaction may proceed at a lower temperature (e.g., 50-60 °C) and may be complete in a shorter time frame.
Route 2: The Mild Alternative - Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and generally mild method for the formation of ethers from alcohols and acidic nucleophiles.[6][7] It proceeds via the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this case, the phenolic hydroxyl group of Ethyl 4-hydroxy-3-fluorobenzoate). The resulting phosphonium salt is then attacked by the phenoxide in an SN2 fashion at the carbon of the alcohol (2-bromoethanol), leading to the desired ether with inversion of configuration at the alcohol's stereocenter (though not relevant in this specific synthesis).[10] A significant challenge in Mitsunobu reactions is the separation of the desired product from the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[8]
Caption: Mitsunobu Reaction Workflow.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
Ethyl 4-hydroxy-3-fluorobenzoate
-
2-Bromoethanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 4-hydroxy-3-fluorobenzoate (1.0 eq), 2-bromoethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. Elution with a hexane/ethyl acetate gradient will separate the product from the triphenylphosphine oxide and the hydrazine byproduct. In some cases, trituration with a solvent like diethyl ether can help to precipitate some of the byproducts.
Safety Considerations
-
1,2-Dibromoethane: This is a toxic and carcinogenic substance.[11] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[12]
-
2-Bromoethanol: This compound is toxic and corrosive.[13][14] It can cause severe skin burns and eye damage.[13] Handle with appropriate PPE in a fume hood.
-
DEAD and DIAD: These azodicarboxylates are shock-sensitive and can be explosive.[15] They are often supplied as solutions in toluene to mitigate this risk. Handle with care and avoid heating.
-
Triphenylphosphine: This reagent is harmful if swallowed and can cause skin and eye irritation.[6][16]
-
Potassium Carbonate: While a relatively mild base, it can cause skin and eye irritation.[17]
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction are viable routes for the synthesis of this compound.
-
For large-scale synthesis and cost-effectiveness , the Williamson ether synthesis is the recommended route. Its use of cheaper reagents and the ease of removal of inorganic byproducts make it more amenable to industrial applications. The inclusion of a phase-transfer catalyst can further optimize this process.
-
The Mitsunobu reaction is a good alternative for small-scale synthesis , particularly when milder reaction conditions are desired. However, researchers should be prepared for a more challenging purification process to remove the stoichiometric byproducts.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, cost considerations, and available purification capabilities.
References
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
OperaChem. Phase transfer catalysis (PTC). 2023. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. 2018. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Potassium carbonate. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Triphenylphosphine. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. 2018. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Potassium carbonate. Available from: [Link]
-
GOV.UK. 1,2-dibromoethane: general information. 2025. Available from: [Link]
-
INCHEM. ICSC 0700 - TRIPHENYLPHOSPHINE. Available from: [Link]
-
Wikipedia. Phase-transfer catalyst. Available from: [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. 2015. Available from: [Link]
-
Armand Products. Potassium Carbonate Anhydrous All Grades SDS. Available from: [Link]
-
Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. 2024. Available from: [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]
-
MedlinePlus. Potassium carbonate poisoning. 2025. Available from: [Link]
-
PubChem. 2-Bromoethanol. Available from: [Link]
-
GOV.UK. 1,2-dibromoethane - Incident management. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available from: [Link]
-
PubChem. Ethylparaben. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. carlroth.com [carlroth.com]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. gov.uk [gov.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]
- 17. armandproducts.com [armandproducts.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and analysis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a halogenated aromatic ester, requires meticulous handling not only during its use but, critically, through its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific rationale to ensure this compound is managed responsibly, protecting both laboratory personnel and the environment.
Hazard Assessment & Characterization: The "Why" Behind the Protocol
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its hazard profile from analogous structures and regulatory classifications for similar chemical families.
The molecule's structure contains both bromine and fluorine, classifying it unequivocally as a halogenated organic compound . This is the single most critical factor determining its disposal pathway. Furthermore, data from similar benzoate esters suggest potential health and environmental risks.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Potential Effect & Rationale | Supporting Sources |
|---|---|---|
| Skin, Eye, & Respiratory Irritation | As with related compounds like Ethyl 4-bromobenzoate, this substance is likely to cause irritation upon contact with skin, eyes, or if its vapors are inhaled.[1][2] | Safety Data Sheets for analogous compounds. |
| Aquatic Toxicity | Halogenated benzoic acid esters are noted by the EPA for potential aquatic toxicity.[3] Ethyl 4-bromobenzoate is specifically cited as being toxic to aquatic life.[4] Improper disposal can lead to long-term environmental damage. | U.S. Environmental Protection Agency (EPA), Supplier SDS. |
| Hazardous Combustion Byproducts | In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[4] | Inferred from elemental composition (C, H, O, Br, F). |
This assessment dictates that this compound must be treated as a regulated hazardous waste, with disposal procedures designed to mitigate these risks.
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is strict segregation from non-halogenated chemical waste. This is not merely a matter of good housekeeping; it is a critical requirement dictated by the distinct and more rigorous treatment methods for halogenated substances.
Causality: Non-halogenated solvent waste is often recycled as fuel for cement kilns.[5] However, introducing halogenated compounds into this process is prohibited because their combustion releases environmentally persistent pollutants and corrosive acids (HBr, HF) that damage industrial equipment. Therefore, halogenated wastes must be sent to specialized high-temperature incinerators equipped with acid-gas scrubbers.[5][6] This process is significantly more complex and costly.[5][7]
Caption: Initial decision workflow for chemical waste segregation.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and management of this compound waste within the laboratory, pending final disposal by certified professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Rationale: To prevent accidental exposure via skin contact, eye splash, or inhalation.
-
Procedure:
-
Wear nitrile gloves (or other chemically resistant gloves as specified by your institution's safety office).
-
Wear ANSI-rated safety glasses or goggles.
-
Wear a standard laboratory coat.
-
Conduct all transfers within a certified chemical fume hood to minimize vapor inhalation.[8]
-
Step 2: Waste Collection & Containerization
Proper containment is essential to prevent leaks and ensure clear identification.[9]
-
Rationale: To ensure waste is stored safely and is compatible with the container material, preventing degradation and spills. Clear labeling prevents dangerous accidental mixing of incompatible wastes.
-
Procedure:
-
Select a designated hazardous waste container that is clean, in good condition, and has a secure, leak-proof cap.[9]
-
Compatibility: Use a glass or polyethylene-lined container. Avoid metal containers where prolonged contact with acidic byproducts could cause corrosion.
-
Labeling: Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[10]
-
Clearly list all constituents by their full chemical name, including "this compound" and any solvents used. Do not use abbreviations.[10]
-
Keep the container closed at all times except when actively adding waste.[10]
-
Step 3: Segregated In-Lab Storage
Temporary storage within the lab must follow safety best practices.
-
Rationale: To prevent accidental reactions and ensure the waste is in a secure location prior to pickup.
-
Procedure:
-
Store the halogenated waste container separately from non-halogenated waste.[11]
-
Place the container in a designated satellite accumulation area, which must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[9]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][12]
-
Step 4: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by trained professionals.
-
Rationale: To comply with federal and local regulations (e.g., EPA, RCRA) and ensure the waste is transported and destroyed in an environmentally sound manner.[13][14]
-
Procedure:
-
Do not accumulate excessive amounts of waste. Follow your institution's limits for satellite accumulation areas.
-
When the container is nearly full (e.g., 90% capacity to allow for expansion), or if the waste has been stored for the maximum allowed time, contact your institution's EHS office.
-
Follow their specific procedures to request a waste pickup. You will need to provide the information from the hazardous waste label.
-
Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[15] This is illegal and environmentally harmful.
-
Emergency Procedures: Spill Management
In the event of a spill, a prepared and immediate response is critical to mitigate exposure and contamination.
-
Rationale: To safely contain and clean up the hazardous material, protecting personnel and the laboratory environment.
-
Procedure for a Small, Manageable Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If necessary, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operational.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain: Prevent the spill from spreading by enclosing it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Absorb: Soak up the spill with the inert absorbent material.[4]
-
Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Label & Dispose: Seal and label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of this as halogenated organic waste.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Rationale: To remove residual chemical that would otherwise render the "empty" container a hazardous waste itself.
-
Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as halogenated hazardous waste. [17] It should be added to your designated halogenated waste container.
-
Deface Label: Completely remove or deface the original chemical label on the container.[17]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container may be disposed of in the appropriate non-hazardous waste stream (e.g., glass recycling bin).
-
Caption: Workflow for the decontamination of empty chemical containers.
By adhering to these scientifically-grounded and procedurally-sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship. Always consult your institution's specific EHS protocols, as they are the final authority on waste management in your facility.
References
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Halogenated benzoic acid ethyl ester (generic) - ChemView. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
A. Al-dhawi et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry.... PubMed Central. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-bromobutyrate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. vumc.org [vumc.org]
- 17. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
